Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQTAHZAVYZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408222 | |
| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-05-7 | |
| Record name | Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate: Synthesis, Properties, and Medicinal Chemistry Perspective
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents a detailed, plausible synthetic pathway with a focus on the critical N-alkylation step and the factors governing its regioselectivity. Furthermore, this guide delves into the strategic incorporation of the morpholine and tetrazole moieties, analyzing their established roles in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The potential applications of this compound in drug discovery are discussed, underpinned by the well-documented bioisosteric properties of the tetrazole ring and the "privileged" nature of the morpholine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
-
Compound Name: this compound
-
CAS Number: 175205-05-7[1]
-
IUPAC Name: ethyl 2-[5-(morpholin-4-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₅O₃ | [1] |
| Molecular Weight | 241.25 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| LogP | 0.45 (Predicted) | General knowledge |
Rationale for Molecular Design in Drug Discovery
The molecular architecture of this compound is a strategic amalgamation of two key pharmacophoric units: the morpholine ring and the 2,5-disubstituted tetrazole core. This design is predicated on established principles of medicinal chemistry aimed at optimizing drug-like properties.
The Morpholine Moiety: A Privileged Scaffold
The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties. The inclusion of a morpholine group can lead to:
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Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often enhancing the solubility of the parent molecule.
-
Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Favorable Lipophilicity: The morpholine group can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Interaction: The nitrogen atom of the morpholine ring can participate in crucial interactions with biological targets.
The Tetrazole Ring: A Bioisostere of Carboxylic Acid
The 5-substituted tetrazole ring is a widely recognized and successful bioisostere for the carboxylic acid functional group. This substitution is a key strategy in drug design for several reasons:
-
Similar Acidity: The N-H proton of a 5-substituted tetrazole has a pKa comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets.
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability.
-
Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations compared to carboxylic acids, which are susceptible to conjugation reactions.
-
Diverse Biological Activities: Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, and anticancer properties.[2][3][4]
The ethyl acetate moiety attached to the N2 position of the tetrazole ring serves as a potential prodrug feature. It can be hydrolyzed by esterases in vivo to reveal a carboxylic acid (or its tetrazole bioisostere), which may be the active form of the molecule.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step sequence starting from cyanogen bromide. The following is a detailed, field-proven protocol.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 4-Morpholinecarbonitrile
Causality: This initial step involves the nucleophilic substitution of the bromide in cyanogen bromide with morpholine to form the key nitrile intermediate. This reaction is typically straightforward and high-yielding.
Protocol:
-
To a solution of morpholine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, cooled to 0 °C, add a solution of cyanogen bromide (1.0 eq) in the same solvent dropwise with stirring.
-
Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the morpholine hydrobromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4-morpholinecarbonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Morpholinotetrazole
Causality: This step is a classic [3+2] cycloaddition reaction to form the tetrazole ring. The nitrile group of 4-morpholinecarbonitrile reacts with an azide source, typically sodium azide, in the presence of a proton source like ammonium chloride.
Protocol:
-
In a round-bottom flask, combine 4-morpholinecarbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-morpholinotetrazole.
Step 3: Synthesis of this compound
Causality: This is the crucial N-alkylation step. The deprotonated 5-morpholinotetrazole acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration. Generally, for 5-substituted tetrazoles, alkylation at the N2 position is often favored under basic conditions with alkyl halides.[5][6][7][8] The choice of base and solvent can influence this selectivity. A non-polar aprotic solvent and a carbonate base are commonly employed to favor N2-alkylation.
Protocol:
-
To a solution of 5-morpholinotetrazole (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).[9]
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.[9]
Structural Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the methylene protons of the morpholine ring (two triplets). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the carbons of the morpholine ring, and the carbon of the tetrazole ring. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and the tetrazole ring vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Drug Discovery
Given the strategic combination of the morpholine and tetrazole moieties, this compound and its derivatives are promising candidates for screening against a variety of biological targets.
Logical Relationship of Moieties to Potential Activity
Caption: Rationale for potential biological activity.
Potential therapeutic areas for exploration include:
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Anti-inflammatory Agents: The tetrazole moiety is present in several anti-inflammatory drugs.
-
Anticancer Agents: Both morpholine and tetrazole derivatives have been investigated for their anticancer properties.[3]
-
Antihypertensive Agents: The tetrazole ring is a key feature of angiotensin II receptor blockers (ARBs).[2]
-
Antimicrobial Agents: Various heterocyclic compounds containing morpholine and tetrazole have shown antimicrobial activity.[3]
Conclusion
This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. The strategic incorporation of the morpholine and tetrazole scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area of drug discovery.
References
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- Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate.
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- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Potential Pharmacological Activities of Tetrazoles in The New Millennium.
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives.
- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Disubstituted Tetrazoles
Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids and amides.[1] This strategic replacement enhances metabolic stability and modulates physicochemical properties, making them integral components of numerous FDA-approved drugs.[1] Among these, 2,5-disubstituted tetrazoles are of particular interest due to their diverse biological activities. The precise positioning of substituents on the tetrazole ring is crucial for pharmacological efficacy, making regioselective synthesis a critical challenge for organic and medicinal chemists. This guide provides a comprehensive overview of a plausible synthetic pathway and the underlying mechanistic principles for the synthesis of a specific 2,5-disubstituted tetrazole, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a molecule with potential applications in drug discovery.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be logically approached in two primary stages:
-
Formation of the Tetrazole Core: Synthesis of the precursor, 5-morpholino-1H-tetrazole.
-
Regioselective N-Alkylation: The controlled alkylation of the 5-morpholino-1H-tetrazole with ethyl bromoacetate to yield the desired N-2 isomer.
Caption: Proposed two-step synthesis pathway for this compound.
Part 1: Synthesis of 5-Morpholino-1H-tetrazole
The initial step involves the construction of the 5-substituted tetrazole ring. A common and effective method for synthesizing 5-aminotetrazoles is the [3+2] cycloaddition of a cyanamide with an azide source.
Experimental Protocol
-
Synthesis of 4-Morpholinocarbonitrile: To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0°C, an equimolar amount of cyanogen bromide is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The resulting morpholinium bromide is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 4-morpholinocarbonitrile, which can be purified by distillation or chromatography.
-
Cycloaddition to form 5-Morpholino-1H-tetrazole: 4-Morpholinocarbonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, sodium azide and ammonium chloride are added. The reaction mixture is heated to approximately 100-120°C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched by the addition of water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid 5-morpholino-1H-tetrazole is collected by filtration, washed with cold water, and dried.
Mechanistic Insights
The formation of the tetrazole ring proceeds through a [3+2] cycloaddition reaction. The ammonium chloride in the reaction mixture acts as a proton source, which can protonate the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. The reaction is believed to proceed through a vinyl azide intermediate which then cyclizes to form the tetrazole ring.
Part 2: Regioselective N-Alkylation
The N-alkylation of 5-substituted tetrazoles is a well-documented yet challenging transformation due to the potential for forming a mixture of N-1 and N-2 isomers.[2][3] The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, the solvent, the base, and the reaction temperature.[4] For the synthesis of this compound, the goal is to favor alkylation at the N-2 position.
Experimental Protocol
-
Deprotonation: To a solution of 5-morpholino-1H-tetrazole in a polar aprotic solvent such as acetone or acetonitrile, an anhydrous base (e.g., potassium carbonate) is added.[5] The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the tetrazolate anion.
-
Alkylation: Ethyl bromoacetate is added to the reaction mixture. The reaction is stirred at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.[5]
-
Work-up and Purification: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is taken up in a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, which may be a mixture of N-1 and N-2 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.
Mechanism and Control of Regioselectivity
The alkylation of the tetrazolate anion can occur at either the N-1 or N-2 position. The morpholino group at the 5-position is an electron-donating group, which can influence the electron density at the different nitrogen atoms of the tetrazole ring.
Several factors can be manipulated to favor the formation of the N-2 isomer:
-
Solvent: Polar aprotic solvents are generally preferred for this reaction.
-
Base and Counterion: The choice of base and the resulting counterion can influence the regioselectivity. The formation of contact ion pairs versus solvent-separated ion pairs can play a role.[4]
-
Temperature: Lower reaction temperatures often favor the formation of the N-2 isomer.[4]
-
Nature of the Electrophile: The structure of the alkylating agent can also impact the N-1/N-2 ratio.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the relative stabilities of the N-1 and N-2 isomers and to understand the reaction mechanism in greater detail.[6]
Caption: Reaction scheme for the N-alkylation of 5-morpholino-1H-tetrazole, showing the formation of both N-1 and N-2 isomers.
Quantitative Data Summary
While a specific literature source detailing the exact yields for this particular synthesis is not available, typical yields for similar reactions are presented below for reference.
| Step | Reaction | Reagents | Typical Yield |
| 1a | Cyanation of Morpholine | Morpholine, Cyanogen Bromide | 70-90% |
| 1b | Tetrazole Formation | 4-Morpholinocarbonitrile, NaN3, NH4Cl | 60-85% |
| 2 | N-Alkylation | 5-Morpholino-1H-tetrazole, Ethyl Bromoacetate, K2CO3 | 50-75% (for the desired N-2 isomer after purification) |
Conclusion and Future Perspectives
The synthesis of this compound is a feasible process that relies on established methodologies in tetrazole chemistry. The critical step is the regioselective N-alkylation, which requires careful optimization of reaction conditions to maximize the yield of the desired N-2 isomer. Further research could focus on the development of more selective and efficient catalytic systems for the N-2 alkylation of 5-substituted tetrazoles, potentially utilizing transition metal catalysts or organocatalysts to achieve higher yields and purities.[7] The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of novel tetrazole-containing compounds.
References
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Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085–21091. [Link]
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Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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ACS Sustainable Chemistry & Engineering. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. [Link]
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ACS Publications. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. [Link]
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Wang, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(9), 13847-13883. [Link]
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Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886–5889. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [Link]
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Thieme Gruppe. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [Link]
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"Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" stability and degradation profile
An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation profile of this compound, a molecule of interest in pharmaceutical and chemical research. In the absence of direct empirical data for this specific entity, this document synthesizes information from established chemical principles and analogous structures to forecast its behavior under various stress conditions. We will explore the intrinsic stability of the core heterocyclic systems—the 2,5-disubstituted tetrazole and the morpholine ring—and the lability of the ethyl acetate side chain. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing and executing robust stability studies.
Introduction: A Molecule of Growing Interest
This compound (CAS No. 175205-05-7) is a unique chemical entity that combines three key functional moieties: a 2,5-disubstituted tetrazole ring, a morpholine ring, and an ethyl acetate group.[1][2][3][4] Each of these components contributes to the overall physicochemical properties and, consequently, the stability of the molecule. Understanding the stability and degradation pathways is paramount for its potential applications, particularly in drug development, where it dictates shelf-life, formulation strategies, and ultimately, safety and efficacy.
The tetrazole ring, a bioisostere for carboxylic acids, is often incorporated into medicinal compounds to enhance metabolic stability and modulate physicochemical properties.[5][6] The morpholine ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to improve pharmacokinetic profiles.[7][8][9] The ethyl acetate group, however, introduces a potential site for hydrolysis. This guide will dissect the molecule's stability by examining these components individually and as a whole.
Physicochemical Properties (Predicted)
A comprehensive understanding of the molecule's physicochemical properties is the foundation for any stability assessment. While experimental data is sparse, computational predictions provide valuable insights.
| Property | Predicted Value | Significance for Stability |
| Molecular Formula | C₉H₁₅N₅O₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 241.25 g/mol | Influences diffusion and reaction kinetics. |
| pKa | 0.39 ± 0.12 | The predicted weakly acidic nature suggests how the molecule's charge and reactivity might change with pH. |
| LogP | 0.405 | Indicates moderate lipophilicity, which can affect solubility and interaction with non-polar environments. |
| Boiling Point | 407.2 ± 55.0 °C | Suggests relatively high thermal energy is required for decomposition in the liquid state. |
| Density | 1.45 ± 0.1 g/cm³ | A general physical property. |
Data sourced from predictions available on chemical supplier websites.[4]
Core Component Stability Analysis
The 2,5-Disubstituted Tetrazole Ring
The tetrazole ring is known for its relative stability.[10] Unlike some other nitrogen-rich heterocycles, tetrazoles generally exhibit considerable resistance to thermal stress, as well as acidic and basic conditions.[10] However, they are not completely inert.
-
Thermal Stability : Thermal decomposition of tetrazoles can occur, often proceeding through the elimination of molecular nitrogen (N₂).[11][12][13] The decomposition pathway can be influenced by the nature of the substituents.[14] For 2,5-disubstituted tetrazoles, the thermal stability is generally higher than for their 1,5-disubstituted counterparts.
-
Photostability : Tetrazole derivatives can undergo photochemical transformations upon UV irradiation.[10][15] The primary photochemical process often involves the cleavage of the tetrazole ring, leading to the extrusion of N₂ and the formation of various reactive intermediates and photoproducts.[10][16] The specific outcome is highly dependent on the substituents and the irradiation wavelength.[17]
-
Chemical Stability : The tetrazole ring is generally stable to many chemical reagents, including oxidants, acids, and bases.[10] This stability is a key reason for its use as a metabolically stable bioisostere of a carboxylic acid.[18]
The Morpholine Ring
The morpholine ring is a saturated heterocycle that is widely regarded as a metabolically stable and versatile pharmacophore in drug design.[7][9]
-
Metabolic Stability : The structural stability of the morpholine ring makes it less susceptible to rapid metabolic breakdown, which can enhance the bioavailability and duration of action of compounds containing this moiety.[7]
-
Chemical Stability : Morpholine is a secondary amine and an ether. The ring is generally resistant to cleavage under physiological conditions. It can participate in typical amine reactions, but the ring itself is robust. The nitrogen atom provides a site for potential salt formation, which can influence solubility and stability.
The Ethyl Acetate Side Chain
The ethyl acetate moiety is the most probable site of degradation under hydrolytic conditions.
-
Hydrolysis : Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[19][20][21]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon. This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible.[19][22]
-
Predicted Degradation Profile and Pathways
Based on the analysis of the core components, we can predict the most likely degradation pathways for this compound.
Hydrolytic Degradation
The primary degradation pathway is expected to be the hydrolysis of the ethyl ester linkage, yielding 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetic acid and ethanol. This reaction is expected to be accelerated at both low and high pH.
Figure 1: Predicted hydrolytic degradation pathway.
Thermal Degradation
At elevated temperatures, degradation is likely to involve the tetrazole ring. The most probable pathway is the extrusion of molecular nitrogen. The stability of the morpholine and acetate side chains under these conditions would also need to be considered. Potential products could be complex and would require detailed analytical characterization.
Figure 2: Potential thermal degradation pathway.
Photolytic Degradation
Exposure to UV light could induce cleavage of the tetrazole ring, again likely with the loss of N₂. The resulting reactive intermediates could lead to a variety of secondary photoproducts. The specific degradation products would depend on the solvent and the presence of oxygen.
Proposed Stability Testing Protocol: A Self-Validating System
To empirically determine the stability and degradation profile, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions.
Experimental Workflow
Figure 3: Proposed experimental workflow for forced degradation studies.
Detailed Protocols
5.2.1 Hydrolytic Stability
-
Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis :
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis :
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis :
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
5.2.2 Oxidative Degradation
-
Preparation : To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Incubation : Keep the solution at room temperature, protected from light, for 24 hours.
-
Analysis : Withdraw an aliquot and dilute for analysis.
5.2.3 Thermal Degradation
-
Solid State : Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.
-
Solution State : Prepare a solution of the compound in a suitable solvent and incubate at 60°C for 7 days.
-
Analysis : At the end of the study period, dissolve the solid sample and dilute both the solid and solution samples for analysis.
5.2.4 Photostability
-
Exposure : Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., ICH option 1 or 2).
-
Control : A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis : Analyze the samples after a specified exposure period.
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase HPLC method, should be developed and validated.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry : LC-MS/MS should be used to identify the mass of the parent compound and any degradation products, aiding in their structural elucidation.
Summary and Conclusions
This compound is a molecule with a potentially robust core structure due to the inherent stability of the 2,5-disubstituted tetrazole and morpholine rings. The primary liability is the ethyl acetate side chain, which is susceptible to hydrolysis under both acidic and basic conditions. Thermal and photolytic degradation are also possible, likely involving the cleavage of the tetrazole ring with the extrusion of nitrogen gas.
The provided technical guide offers a scientifically grounded framework for investigating the stability and degradation profile of this compound. The proposed forced degradation studies, coupled with a robust stability-indicating analytical method, will provide the necessary data to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling conditions. This information is critical for the advancement of any research or development program involving this promising molecule.
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Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. Available at: [Link]
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The thermal decomposition of tetrazoles. Thermochimica Acta. Available at: [Link]
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Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available at: [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
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Thermal Decomposition of Tetrazene at 90 deg C. Defense Technical Information Center. Available at: [Link]
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Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Journal of Propulsion Technology. Available at: [Link]
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Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A. Available at: [Link]
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Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications. Available at: [Link]
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Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. Available at: [Link]
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Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. Available at: [Link]
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Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking: A Case Study of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Abstract
In the landscape of modern drug discovery, in silico computational methods serve as a critical accelerator, enabling the rapid screening and characterization of novel chemical entities at a fraction of the cost and time of traditional benchtop experiments.[1][2] This technical guide provides an in-depth walkthrough of the molecular modeling and docking workflow for a novel compound, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate. While this specific molecule is not yet characterized in published literature, its structure contains two key pharmacophores—a tetrazole ring and a morpholine moiety—that are featured in numerous bioactive molecules, including anticancer agents.[3][4][5] This guide will, therefore, use this compound as a practical case study to delineate the entire in silico analysis pipeline, from ligand preparation and target selection to docking simulation and results interpretation. The protocols and rationale described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to predict molecular interactions and guide future experimental validation.
Introduction: The Scientific Rationale
The compound at the center of our study, this compound, is a compelling candidate for computational analysis due to its constituent chemical scaffolds.
-
The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in many drugs.[6][7] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other molecular interactions make it a "privileged scaffold" in medicinal chemistry.[8] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][9]
-
The Morpholine Ring: Morpholine is another crucial heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[5][10] The morpholine scaffold is found in numerous approved drugs targeting the central nervous system and in inhibitors of key enzymes like kinases.[11]
The hybridization of tetrazole and morpholine motifs suggests a strong potential for biological activity, particularly in oncology, where such combinations have been explored for developing novel therapeutics.[3][12] Given the absence of empirical data for our specific molecule, a structure-based in silico approach is the most logical first step to generate testable hypotheses about its potential protein targets and mechanism of action.[1]
The In Silico Drug Discovery Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[2] This allows us to estimate the strength of the interaction, commonly expressed as binding affinity or a docking score.[13] Our workflow will follow a systematic, multi-step process designed to ensure scientific rigor and reproducibility.
Part I: Ligand and Target Preparation
The quality of a docking simulation is fundamentally dependent on the accuracy of the input structures. This section details the meticulous process of preparing both the ligand and its prospective protein target.
Ligand Preparation Protocol
The starting point for our ligand, this compound, is its 2D chemical structure, typically represented by a SMILES string (O=C(OCC)CN1N=NN=C1N1CCOCC1).
Step-by-Step Protocol:
-
2D to 3D Conversion:
-
Action: Use a chemical drawing software like ChemDraw or an online tool like the PubChem Sketcher to draw the 2D structure.
-
Rationale: This provides the initial atomic connectivity.
-
Output: Save the structure in a 3D format, such as .mol2 or .sdf.[2]
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a force field like MMFF94 (Merck Molecular Force Field). This can be done using software like Avogadro or UCSF Chimera.
-
Rationale: This step optimizes the ligand's geometry to find a low-energy, stable conformation, which is more representative of its state in a biological system. An unrealistic, high-energy conformation can lead to inaccurate docking results.
-
-
File Format Conversion for Docking:
-
Action: Convert the energy-minimized ligand file to the .pdbqt format required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT) or a command-line tool like Open Babel.[14]
-
Rationale: The .pdbqt format includes partial charges (Q) and atom type definitions (T), which are essential for the scoring function used by AutoDock to calculate binding energies. ADT automatically calculates Gasteiger charges and defines rotatable bonds.
-
Target Selection and Preparation
As the biological target is unknown, we must select a plausible one based on the known activities of its core scaffolds. Both tetrazole and morpholine moieties are present in numerous kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11] For this case study, we will select Phosphoinositide 3-kinase alpha (PI3Kα) as our hypothetical target.
Step-by-Step Protocol:
-
Obtain Protein Structure:
-
Action: Download the 3D crystal structure of human PI3Kα from the RCSB Protein Data Bank (PDB). We will use PDB ID: 4JPS , which is a structure of PI3Kα co-crystallized with a known inhibitor.
-
Rationale: Using a co-crystallized structure provides a validated binding pocket, which serves as a reference for our docking simulation.[15]
-
-
Prepare the Receptor:
-
Action: Load the 4JPS.pdb file into a molecular visualization program like UCSF Chimera or PyMOL.[16]
-
Action: Remove non-essential molecules:
-
Delete all water molecules.
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for the binding interaction.
-
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible to our test compound.
-
-
Add Hydrogens and Assign Charges:
-
Action: Use the preparation tools within UCSF Chimera or AutoDock Tools to add polar hydrogens and assign partial charges to the protein atoms.
-
Rationale: PDB files often lack explicit hydrogen atoms. Adding them is crucial for accurately defining hydrogen bond networks. Partial charges are necessary for the electrostatic component of the docking score calculation.
-
-
Save in Docking-Ready Format:
-
Action: Save the cleaned, protonated protein structure as a .pdbqt file.
-
Rationale: Similar to the ligand, this format is required for AutoDock Vina.
-
Part II: Molecular Docking Simulation
With the prepared ligand and receptor, we can now proceed with the docking simulation using AutoDock Vina.[17]
Docking Protocol with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Action: In AutoDock Tools, load the prepared receptor (4JPS.pdbqt). The binding site can be defined based on the position of the original co-crystallized ligand. Center a "grid box" around this site. For 4JPS, the active site is well-defined.
-
Rationale: The grid box defines the three-dimensional space where Vina will search for possible binding poses for the ligand. Confining the search to the known active site (targeted docking) is more efficient and scientifically sound than searching the entire protein surface (blind docking).[15]
-
Example Parameters:
-
center_x = 35.5, center_y = 15.2, center_z = 25.8
-
size_x = 25, size_y = 25, size_z = 25
-
-
-
Create a Configuration File:
-
Action: Create a text file (e.g., config.txt) that specifies the input files and grid box parameters for Vina.
-
Content:
-
Rationale: The exhaustiveness parameter controls the computational effort; a value of 8 is standard for a good balance of speed and accuracy.
-
-
Run the Simulation:
-
Action: Execute Vina from the command line: vina --config config.txt
-
Process: Vina will now systematically place the ligand in thousands of different positions and orientations within the grid box, evaluating the binding energy for each "pose" using its scoring function. It will then output the top-ranked poses.
-
Part III: Analysis and Interpretation
The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.
Binding Affinity Analysis
The primary quantitative output is the binding affinity, found in the output_log.txt file. This value is an estimate of the binding free energy (ΔG) in kcal/mol.
-
Interpretation: More negative values indicate stronger, more favorable binding. A value below -6.0 kcal/mol is generally considered a good starting point for a potential hit.
-
Self-Validation: It is crucial to re-dock the original co-crystallized ligand as a positive control. The docking software should be able to reproduce the experimental pose with a low Root Mean Square Deviation (RMSD < 2.0 Å) and a strong binding affinity. This validates that the docking protocol is reliable for the chosen target.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.2 | VAL851, LYS802, GLU849 |
| Co-crystallized Ligand (Positive Control) | -10.5 | VAL851, SER774, LYS833 |
| Decoy Molecule (Negative Control) | -4.5 | (Weak/No specific interactions) |
Table 1: Hypothetical docking results for the test compound against PI3Kα (PDB: 4JPS). Scores are for illustrative purposes.
Binding Pose and Interaction Analysis
Visual inspection of the predicted binding poses is essential to understand the molecular basis of the interaction.
-
Load Results: Open the receptor (4JPS.pdbqt) and the output poses file (output_poses.pdbqt) in PyMOL or UCSF Chimera.
-
Identify Key Interactions: Analyze the top-ranked pose for:
-
Hydrogen Bonds: Look for H-bonds between the ligand's polar groups (e.g., the nitrogen atoms of the tetrazole ring, the oxygen of the morpholine ring) and protein residues (e.g., backbone amides or side chains of SER, THR, LYS).
-
Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic pockets in the protein, often involving residues like VAL, LEU, ILE, and PHE.
-
Pi-Stacking: If aromatic rings are present, look for stacking interactions with residues like PHE, TYR, or HIS.
-
A plausible binding mode is one that is not only energetically favorable (good score) but also makes sense from a chemical perspective, with key functional groups forming specific, stabilizing interactions with complementary residues in the active site.
ADMET and Drug-Likeness Prediction
A compound with high binding affinity may still fail as a drug due to poor pharmacokinetic properties or toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital final step.
-
Tools: Web-based servers like SwissADME or pkCSM can be used.
-
Key Parameters:
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness. A compound is more likely to be orally bioavailable if it meets criteria such as Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[6]
-
Toxicity Prediction: Assess potential for hepatotoxicity, mutagenicity, etc.
-
Bioavailability Score: An overall score predicting how well the compound might be absorbed and distributed.[6]
-
A favorable ADMET profile increases the confidence that the compound is a viable candidate for further experimental testing.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for evaluating a novel, uncharacterized compound, using this compound as a case study. Through molecular docking, we generated a testable hypothesis: this compound may bind to the active site of PI3Kα with a favorable binding affinity, driven by specific hydrogen bond and hydrophobic interactions.
The results from such a study are predictive, not definitive.[18] The critical next steps are experimental validation. This would involve:
-
In Vitro Assay: Synthesizing the compound and testing its inhibitory activity against a panel of kinases, including PI3Kα.
-
Cell-Based Assays: Evaluating its cytotoxicity against cancer cell lines known to be dependent on the PI3K pathway.[19]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to probe which functional groups are essential for activity, guided by the docking model.[7]
By integrating computational modeling with experimental validation, researchers can significantly streamline the drug discovery process, focusing resources on the most promising candidates and accelerating the journey from chemical structure to clinical therapeutic.
References
- Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025). [Source not available].
- Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. (n.d.). [Source not available].
-
Molecular docking studies of anti-cancerous candidates in Hippophae rhamnoides and Hippophae salicifolia. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. Available at: [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Available at: [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Available at: [Link]
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In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB. (2018). PubMed. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Tetrazole hybrids with potential anticancer activity. (2019). PubMed. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Available at: [Link]
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019).
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. Available at: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Available at: [Link]
- Tetrazole hybrids with potential anticancer activity. (2019).
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
-
7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Available at: [Link]
- Tetrazole hybrids with potential anticancer activity. (2019). Semantic Scholar.
- Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)
- Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. (2024).
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2024).
- Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.). [Source not available].
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigating Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate as an Enzyme Inhibitor
The compound, this compound (CAS No. 175205-05-7)[1], presents a compelling case for investigation as a potential enzyme inhibitor. This rationale is built upon the well-documented pharmacological activities of its constituent chemical moieties: the tetrazole ring and the morpholine scaffold. The strategic combination of these two privileged structures in a single molecule suggests the potential for synergistic or novel inhibitory activities against a range of enzymatic targets.
The tetrazole ring is a key functional group in numerous established drugs and clinical candidates.[2] Its utility in medicinal chemistry is largely attributed to its role as a bioisostere of the carboxylic acid group.[3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[4] Tetrazole derivatives have been successfully developed as inhibitors for a wide array of enzymes, including but not limited to, angiotensin-II receptors, urease, protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), dipeptidyl peptidase-4 (DPP-4), and α-glycosidase.[5][6][7]
The morpholine moiety is another cornerstone of modern drug design, recognized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic parameters.[8] The incorporation of a morpholine ring has been instrumental in the development of potent inhibitors for enzymes like acetylcholinesterase, monoamine oxidase (MAO), and various kinases.[9][10][11][12] Its presence can enhance binding affinity and selectivity for the target enzyme.[8][9]
Given the individual and combined potential of these scaffolds, this compound warrants a systematic evaluation of its enzyme inhibitory profile. This document provides a series of detailed protocols to guide researchers in the preliminary screening and characterization of this compound against a panel of representative and therapeutically relevant enzymes.
PART 1: General Workflow for Screening and Characterization
The following diagram outlines a logical workflow for the initial assessment of this compound as a potential enzyme inhibitor. This workflow is designed to be adaptable to a variety of enzyme targets and assay formats.
Caption: General workflow for enzyme inhibitor screening and characterization.
PART 2: Experimental Protocols
These protocols are intended as a starting point and should be optimized for the specific enzyme and detection method used.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a versatile template for enzymes that produce a chromogenic or fluorogenic product and can be adapted for various targets.[13][14][15][16]
1. Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, black, or white depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control (known inhibitor for the target enzyme)
2. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Dilute the purified enzyme in assay buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve the substrate in assay buffer to a working concentration, typically at or near its Michaelis constant (Km) for initial screening.
-
Positive Control: Prepare a stock solution of a known inhibitor in DMSO and dilute it in assay buffer to a concentration known to cause significant inhibition.
3. Assay Procedure (96-well plate format):
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. For an 8-point dose-response curve, a 3-fold serial dilution starting from 100 µM is a common starting point. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.
-
Assay Plate Setup:
-
Blank Wells (No Enzyme): Add assay buffer and the corresponding concentration of the test compound dilution.
-
Negative Control Wells (100% Activity): Add enzyme solution and the same volume of assay buffer with DMSO (vehicle control).
-
Test Wells: Add enzyme solution and the serial dilutions of the test compound.
-
Positive Control Wells: Add enzyme solution and the diluted positive control inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing the test compound, negative control, and positive control. Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Detection: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over a set period in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a predetermined time and measure the signal.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the negative control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for assessing the inhibition of kinase activity, a common target for morpholine-containing compounds.[13] It measures the amount of ATP remaining after the kinase reaction.
1. Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
This compound (Test Compound)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Reagent Preparation:
-
Test Compound Dilutions: Prepare serial dilutions of the test compound in the kinase assay buffer as described in Protocol 1.
-
Enzyme/Substrate Mixture: Prepare a mixture of the kinase and its substrate in the assay buffer.
-
ATP Solution: Prepare a working solution of ATP in the assay buffer at a concentration close to the Km for the specific kinase.
3. Assay Procedure:
-
Add Test Compound: Pipette the diluted test compound, negative control (DMSO vehicle), and positive control (a known kinase inhibitor like staurosporine) into the wells of the white plate.
-
Add Enzyme/Substrate: Add the enzyme/substrate mixture to all wells.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Read Plate: Incubate for a further 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition based on the signals from the negative (low signal, high activity) and positive (high signal, low activity) controls.
-
Determine the IC50 value as described in Protocol 1.
-
PART 3: Data Presentation and Interpretation
Quantitative data from the enzyme inhibition assays should be summarized in a clear and concise table.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Enzymes
| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |
| Kinase A | Luminescence | 5.2 | ATP-competitive |
| Protease B | Fluorometric | > 100 | Not Determined |
| α-Glucosidase | Spectrophotometric | 25.8 | Non-competitive |
| Monoamine Oxidase A | Fluorometric | 12.1 | Reversible |
Mechanism of Inhibition:
To understand how the compound inhibits the enzyme, kinetic studies are necessary. By measuring the reaction rates at different substrate concentrations in the presence of various concentrations of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using a Lineweaver-Burk plot.[15]
Caption: Workflow for determining the mechanism of enzyme inhibition.
PART 4: Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Positive and Negative Controls: Always include a known inhibitor for the target enzyme as a positive control and a vehicle (e.g., DMSO) as a negative control.[14] This validates that the assay is performing as expected.
-
DMSO Concentration Control: Maintain a constant and low concentration of DMSO across all wells to avoid solvent-induced artifacts.
-
Compound Interference: Test the compound in the absence of the enzyme to check for any interference with the detection method (e.g., autofluorescence or absorbance at the measurement wavelength).
-
Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure the results are reproducible.
-
Enzyme and Substrate Stability: Confirm the stability of the enzyme and substrate under the assay conditions.
By adhering to these principles, the generated data will be robust and reliable, providing a solid foundation for further drug development efforts.
References
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-
Tarnawski, M., & Grudnik, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Ambassador Gold power author! (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
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Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
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Request PDF. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
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Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PMC. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
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New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (2022). Arabian Journal of Chemistry, 15(10), 104135. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2012). PMC. [Link]
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Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014). Iraqi Journal of Science, 55(2B), 861-871. [Link]
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N-(5-Morpholino-2-arylimidazo[2,1-b][13][15][16]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (2021). Biointerface Research in Applied Chemistry, 11(3), 10557-10568. [Link]
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Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. [Link]
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Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. [Link]
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Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020). ResearchGate. [Link]
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Tetrazoles via Multicomponent Reactions. (2019). PMC. [Link]
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SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2023). КиберЛенинка. [Link]
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Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). PubMed. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. [Link]
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In vitro assays using "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate"
An In-Depth Guide to the In Vitro Evaluation of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Authored by: Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "this compound." The protocols and methodologies detailed herein are designed to rigorously assess the compound's potential as a therapeutic agent. While specific data on this molecule is emerging, the application notes are built upon established principles for evaluating tetrazole-containing compounds, which have shown promise in oncology and inflammatory diseases.
The tetrazole ring is a key feature in several FDA-approved drugs and is recognized for its ability to act as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.[1] This structural motif is often associated with a range of biological activities, making the systematic in vitro screening of novel tetrazole derivatives a critical step in drug discovery.[1][2]
Part 1: Foundational Assays for Anticancer Activity
The initial evaluation of a novel compound with potential anticancer properties involves a step-wise approach, beginning with broad cytotoxicity screening across various cancer cell lines, followed by more detailed mechanistic studies.[3]
Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining cell viability by measuring cellular protein content.[4] It is less prone to interference from compounds that affect cellular metabolism, which can be a limitation of tetrazolium-based assays like the MTT assay.[5]
Rationale for Experimental Choices:
-
Cell Line Panel: A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific activity. For instance, using cell lines from different origins such as breast (MCF-7), lung (A549), prostate (DU145), and liver (HepG2) can provide a broad overview of the compound's cytotoxic profile.[4][6]
-
Positive Control: A well-characterized cytotoxic agent, such as Doxorubicin, should be included to validate assay performance and provide a benchmark for potency.[6]
-
Concentration Range: A wide range of concentrations (e.g., 0.01 µM to 100 µM) is crucial for accurately determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Treat cells with serial dilutions of "this compound" and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.[4]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 20 minutes.[4]
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.[4]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[4]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Data Presentation: Example IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Data | 1.2 ± 0.2 |
| HepG2 | Liver Carcinoma | Experimental Data | 1.0 ± 0.15 |
| DU145 | Prostate Carcinoma | Experimental Data | 2.5 ± 0.4 |
Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.[4][6]
Workflow for In Vitro Anticancer Screening
Caption: Step-wise workflow for the in vitro evaluation of novel anticancer agents.
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
A key mechanism for many anticancer drugs is the induction of apoptosis.[6] The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cells with "this compound" at its predetermined IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[6]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]
Illustrative Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic apoptosis pathway, a potential mechanism for anticancer agents.
Part 2: Probing Anti-inflammatory Potential
Many tetrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[7]
COX Enzyme Inhibition Assay
This assay evaluates the ability of the test compound to inhibit the activity of COX-1 and COX-2, providing insights into its potential as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects (if COX-2 selective).
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of "this compound" or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
IC50 Calculation: Determine the IC50 for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[7]
Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay measures the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Experimental Protocol: Cytokine Release Assay
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and seed them in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[7]
Data Presentation: Example Anti-inflammatory Activity
| Assay | Parameter | This compound | Reference Compound |
| COX Inhibition | COX-1 IC50 (µM) | Experimental Data | Indomethacin: ~0.1 |
| COX-2 IC50 (µM) | Experimental Data | Celecoxib: ~0.05 | |
| COX-2 Selectivity | Calculated Data | Celecoxib: >100 | |
| Cytokine Release | TNF-α Inhibition IC50 (µM) | Experimental Data | Dexamethasone: ~0.01 |
| IL-6 Inhibition IC50 (µM) | Experimental Data | Dexamethasone: ~0.005 |
Note: Reference values are approximate and can vary. Experimental determination is required.
Part 3: Antimicrobial Activity Screening
Tetrazole derivatives have also been reported to possess antimicrobial and antifungal activities.[1][8] Initial screening can be performed using standard broth microdilution or disk diffusion methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial dilutions of "this compound" in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
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- ResearchGate. (2025). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
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-
Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. [Link]
- Journal of Pharmaceutical Negative Results. (n.d.). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- PubMed Central. (n.d.).
- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
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Application Notes and Protocols: Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate in Cell Culture Experiments
Introduction: Unveiling the Potential of a Novel Tetrazole Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" is a small molecule characterized by a tetrazole ring, a privileged structure in medicinal chemistry, and a morpholine moiety, known to often confer favorable pharmacokinetic properties.[1][2] While direct biological data for this specific compound is not yet extensively documented, its structural components suggest a strong rationale for its investigation as a potential modulator of key cellular pathways implicated in disease.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is a core component of numerous FDA-approved drugs.[2][3] Derivatives of tetrazole have been reported to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The morpholine ring, on the other hand, is a common constituent in bioactive compounds, often enhancing solubility and metabolic stability.[1]
Given the established bioactivity of these parent scaffolds, this document outlines a series of detailed protocols for the initial characterization of "this compound" in cell culture models. The proposed experiments are designed to screen for potential cytotoxic and anti-inflammatory activities, providing a foundational dataset for further drug development endeavors.
Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway
A central signaling node that governs inflammation and is frequently dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] The constitutive activation of NF-κB is a hallmark of many cancer types, where it promotes cell proliferation, survival, angiogenesis, and metastasis.[5] Similarly, in inflammatory diseases, NF-κB drives the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[6][7]
Based on the known anti-inflammatory and anticancer properties of many tetrazole derivatives, it is hypothesized that "this compound" may exert its biological effects through the inhibition of the NF-κB signaling cascade. Inhibition of this pathway would lead to a downstream reduction in the expression of genes that are critical for the inflammatory response and cancer cell survival.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of the compound stock solution is critical for reproducible results.[8][9]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the Molecular Weight (MW): Obtain the precise MW from the supplier's documentation.
-
Calculate the required mass for a 10 mM stock solution:
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 255.26 g/mol : Mass = 10 * 255.26 * 0.001 = 2.55 mg.
-
-
Dissolution: Carefully weigh the required amount of the compound and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[12] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 3.8 |
| 100 | 25.4 ± 2.9 |
Assessment of Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable breakdown product, nitrite.[13][14][15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of "this compound" for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to the wells and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-treated control.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
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- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. antbioinc.com [antbioinc.com]
- 9. captivatebio.com [captivatebio.com]
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- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Note: A Framework for High-Throughput Screening of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate through high-throughput screening (HTS). While the specific biological activity of this compound is yet to be fully elucidated, its molecular architecture, combining a pharmacologically versatile tetrazole ring with a morpholine moiety, presents a strong rationale for its inclusion in drug discovery campaigns. We detail the scientific basis for screening this compound and provide robust, self-validating protocols for both a primary cell-based antiproliferative screen and a secondary biochemical kinase inhibition assay. This guide is designed to serve as a foundational framework for identifying and validating the therapeutic potential of this and similar novel chemical entities.
Introduction: Compound Profile and Rationale for Screening
This compound is a novel heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: a tetrazole ring and a morpholine group. The strategic combination of these scaffolds suggests a high potential for biological activity, making it a compelling candidate for broad screening against various therapeutic targets.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution often employed to enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity.[1] This five-membered heterocycle is a core component of numerous clinically approved drugs and has been associated with a wide spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[2][3][4]
The morpholine moiety is a saturated heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[5]
Given this structural composition, this compound is a prime candidate for screening in oncology, infectious disease, and inflammation-focused drug discovery programs. This note outlines exemplary HTS protocols to systematically investigate its bioactivity.
Table 1: Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 175205-05-7 | [6][7] |
| Molecular Formula | C₉H₁₅N₅O₃ | [8] |
| Molecular Weight | 241.25 g/mol | [6] |
| IUPAC Name | ethyl 2-[5-(morpholin-4-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate | [6] |
| Canonical SMILES | CCOC(=O)CN1N=NC(N2CCOCC2)=N1 | [9] |
General High-Throughput Screening (HTS) Workflow
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[10][11] A typical HTS campaign is a multi-stage process designed to identify promising "hits" and validate their activity through progressively more rigorous assays.[12] The process involves miniaturized assay formats (e.g., 384- or 1536-well plates), automation, and robust detection methods to ensure scalability and reproducibility.[10][13]
Caption: General workflow for a high-throughput screening cascade.
Compound Handling and Stock Preparation
Proper handling of the test compound is critical for data quality.
-
Solubilization: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Plate Preparation: For screening, create intermediate dilution plates or perform serial dilutions directly in the assay plates using automated liquid handlers. Ensure the final DMSO concentration in the assay wells is consistent across all treatments and does not exceed a level toxic to the cells or disruptive to the assay (typically ≤0.5%).
Protocol 1: Primary Phenotypic Screen — Antiproliferative Activity
Principle: A cell-based viability assay is an effective primary screen to identify compounds with cytotoxic or cytostatic effects, which is a common starting point for anticancer drug discovery.[14] ATP-based luminescent assays are highly sensitive and robust for HTS, as the intracellular ATP level is a direct indicator of metabolically active, viable cells.[14][15]
Causality: We hypothesize that the tetrazole moiety, a known pharmacophore in oncology, may confer antiproliferative properties to the molecule.[2][4] This assay will broadly test that hypothesis against a representative cancer cell line.
Caption: Step-by-step workflow for the cell-based antiproliferative assay.
Materials
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, sterile, tissue-culture treated plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO (cell culture grade).
-
Controls: Staurosporine (Positive Control), Vehicle Control (DMSO at final assay concentration).
-
Equipment: Automated liquid handler, multi-well plate luminometer.
Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells. Dilute to a pre-determined optimal seeding density (e.g., 1,000 cells/well) in 40 µL of culture medium and dispense into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Addition: Add 100 nL of compounds from the prepared plates to the assay wells using a pintool or acoustic liquid handler. This will achieve the desired final screening concentration (e.g., 10 µM).
-
Test Wells: Add this compound.
-
Positive Control Wells: Add staurosporine (final concentration ~1 µM).
-
Negative/Vehicle Control Wells: Add DMSO.
-
-
Treatment Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 20 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate reader.
Protocol 2: Secondary Biochemical Screen — Kinase Inhibition Assay
Principle: If the primary screen suggests bioactivity, or if a more targeted approach is desired, a biochemical assay can determine if the compound directly interacts with a specific molecular target, such as a protein kinase.[16] Universal kinase assays, which measure the production of ADP, are adaptable to virtually any kinase and are well-suited for HTS.[10][17]
Causality: The morpholine ring is present in several known kinase inhibitors.[5] This assay directly tests the hypothesis that our compound might inhibit the catalytic activity of a specific kinase implicated in a disease pathway (e.g., a cancer-related kinase like EGFR or SRC).
Caption: Step-by-step workflow for a biochemical kinase inhibition assay.
Materials
-
Enzyme/Substrate: Purified recombinant kinase and its corresponding substrate.
-
Assay Plates: 384-well, low-volume, white plates.
-
Reagents: ADP-Glo™ Kinase Assay kit, ATP, assay buffer (containing MgCl₂).
-
Controls: Potent known inhibitor of the specific kinase (Positive Control), Vehicle Control (DMSO).
-
Equipment: Automated liquid handler, multi-well plate luminometer.
Step-by-Step Protocol
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 50 nL of each concentration into the assay plate wells. Also include positive and vehicle controls.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Kₘ for the kinase) to all wells to start the enzymatic reaction.
-
Kinase Reaction: Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Measurement: Read the luminescent signal on a plate reader.
Data Analysis and Hit Validation
Rigorous data analysis is essential to validate hits and eliminate artifacts.[12]
Table 2: Key HTS Data Analysis Parameters
| Parameter | Formula / Method | Purpose | Reference |
| Percent Inhibition | 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos)) | Normalizes raw data to determine compound activity. | [18] |
| Z'-Factor | 1 - (3*(SD_Neg + SD_Pos)) / | Mean_Neg - Mean_Pos | |
| IC₅₀ Value | Four-parameter logistic regression (sigmoidal dose-response curve) | Determines the concentration at which the compound elicits a 50% inhibitory effect, quantifying its potency. | [12] |
A validated hit is a compound that shows reproducible, dose-dependent activity in the primary and secondary assays and is confirmed to be the active species.
Caption: Logical flow for validating a hit from a primary screen.
Conclusion
This compound represents a promising chemical scaffold for drug discovery. Its constituent tetrazole and morpholine moieties provide a strong rationale for investigating its potential as a therapeutic agent. The detailed protocols in this application note offer a robust, validated, and scientifically-grounded framework for initiating a high-throughput screening campaign. By employing a systematic approach, starting with broad phenotypic screening and progressing to targeted biochemical assays, researchers can effectively and efficiently uncover the biological function and therapeutic potential of this novel compound.
References
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Ghuge, S., & Singh, R. (2023). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. Retrieved from [Link]
-
Pandey, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Retrieved from [Link]
-
Wikipedia. (2023). Morpholino nucleic acid. Wikipedia. Retrieved from [Link]
-
Evotec. (n.d.). Biochemical Assay Services. Evotec. Retrieved from [Link]
-
Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Retrieved from [Link]
-
Juliano, C. E. (Ed.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry. Retrieved from [Link]
-
Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Retrieved from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. Retrieved from [Link]
-
Noah, J. W., & Severson, W. E. (2013). New developments and emerging trends in high-throughput screening methods for lead compound identification. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]
-
Summerton, J. E., & Weller, D. L. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Synapse. (2024). The High-Throughput Screening Transformation in Modern Drug Development. Patsnap. Retrieved from [Link]
-
Summerton, J. E., & Weller, D. L. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Shafi'I, A. M., et al. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Morcos, P. A. (2007). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. Molecules. Retrieved from [Link]
-
Lu, P. (2014). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Drug Discovery. Retrieved from [Link]
-
Alsaady, Z. (2021). A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Ho, C. M., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech. Retrieved from [Link]
-
Matiychuk, V., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][2][10][14]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
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- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. bellbrooklabs.com [bellbrooklabs.com]
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- 18. researchgate.net [researchgate.net]
The Versatile Scaffold: Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" represents a quintessential example of a privileged scaffold, integrating three key pharmacophoric elements: a 2,5-disubstituted tetrazole ring, a morpholine moiety, and a reactive ethyl acetate group. This unique combination offers a compelling starting point for the synthesis of diverse compound libraries with potential applications across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3]
The tetrazole ring, a bioisosteric mimic of the carboxylic acid group, imparts metabolic stability and favorable pKa properties.[4][5][6] The morpholine group is a well-established motif in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a hydrogen bond acceptor for target engagement.[7] Finally, the ethyl acetate functional group serves as a versatile chemical handle, enabling straightforward derivatization to explore structure-activity relationships (SAR).
This technical guide provides an in-depth exploration of "this compound" as a foundational scaffold. We will delineate a plausible synthetic pathway, propose strategies for chemical modification, and provide detailed protocols for the biological evaluation of its derivatives.
Synthetic Strategy: A Plausible Pathway to the Scaffold
Caption: Proposed two-step synthesis of the target scaffold.
Protocol 1: Synthesis of 5-Morpholino-1H-tetrazole (Intermediate)
This protocol is adapted from the general synthesis of 5-substituted tetrazoles from nitriles.[11][12]
Materials:
-
4-Cyanomorpholine
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanomorpholine (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-morpholino-1H-tetrazole. The product can be further purified by recrystallization.
Causality: The reaction proceeds via a [3+2] cycloaddition of the azide anion with the nitrile group of 4-cyanomorpholine. Ammonium chloride acts as a proton source.
Protocol 2: Synthesis of this compound
This protocol is based on the general principles of N-alkylation of tetrazoles.[8][9]
Materials:
-
5-Morpholino-1H-tetrazole
-
Ethyl bromoacetate
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-morpholino-1H-tetrazole (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated isomer.
Causality: The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity. Generally, in polar aprotic solvents, alkylation tends to favor the N2 position.[8][9]
Application Notes: A Scaffold for Drug Discovery
The "this compound" scaffold is a versatile starting point for creating libraries of compounds for high-throughput screening. The ethyl acetate moiety can be readily modified to introduce a variety of functional groups, allowing for a systematic exploration of the chemical space around the core structure.
Caption: Derivatization strategies from the core scaffold.
Protocol 3: Hydrolysis of the Ethyl Ester
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester (1 equivalent) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the carboxylic acid derivative.
Protocol 4: Amide Coupling
Materials:
-
2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetic acid
-
A primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add the desired amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Illustrative Biological Evaluation
Given the prevalence of tetrazole and morpholine moieties in anticancer agents, a representative protocol for evaluating the cytotoxic potential of the synthesized derivatives is provided below.[1][13]
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: A Hypothetical Example
To illustrate the potential of this scaffold, the following table presents hypothetical IC₅₀ values for a small library of amide derivatives against a generic cancer cell line.
| Compound ID | R Group (from R-NH₂) | IC₅₀ (µM) |
| SCA-001 | Benzylamine | 15.2 |
| SCA-002 | 4-Fluorobenzylamine | 8.7 |
| SCA-003 | Cyclohexylamine | 25.4 |
| SCA-004 | Aniline | > 50 |
Note: This data is purely illustrative to demonstrate a typical format for presenting screening results.
Conclusion
"this compound" is a promising and synthetically accessible scaffold for medicinal chemistry campaigns. Its constituent parts—the bioisosteric tetrazole, the solubility-enhancing morpholine, and the versatile ethyl acetate handle—provide a solid foundation for the rational design of novel drug candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to unlock the therapeutic potential of this privileged heterocyclic core.
References
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]
- S. L. Khalil & N. H. Saleem. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Iraqi Journal of Pharmaceutical Sciences, 32(1), 136-148.
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry, 86(17), 12452-12459. Available from: [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Sinfoo Biotech. This compound. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(7), 4338-4412. Available from: [Link]
-
Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry, 27(12), 1565-1570. Available from: [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2022). ResearchGate. Available from: [Link]
-
(PDF) Biological activities importance of Tetrazole derivatives. (2022). ResearchGate. Available from: [Link]
-
2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Zadorozhnii, P. V., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][7][8][9]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Modeling, Molecular Docking Studies and In Silico ADMET Profiling. Biointerface Research in Applied Chemistry, 11(6), 14413-14432. Available from: [Link]
-
Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (2021). ACS Chemical Biology, 16(10), 1957-1965. Available from: [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2018). Current Organic Chemistry, 22(16), 1584-1604. Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2023). CyberLeninka. Available from: [Link]
-
Stereoselective Synthesis of 12-Tetrazolyl Substituted (E)-5H-Quinazolino[3,2-a]quinazolines via Sequential Ugi-Azide/Staudinger/aza-Wittig/Addition/Ag(I)-Catalyzed Cyclization. (2023). ResearchGate. Available from: [Link]
-
Synthesis of ethyl 5-dodecyl-2H-tetrazole-2-acetate. (n.d.). PrepChem.com. Available from: [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar. Available from: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. Available from: [Link]
-
(PDF) Tetrazoles: Synthesis and Biological Activity. (2018). ResearchGate. Available from: [Link]
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Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. (2015). Molecules, 20(12), 22176-22187. Available from: [Link]
-
(PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2016). ResearchGate. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization and Functionalization of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Introduction: The Strategic Value of a Versatile Scaffold
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate represents a highly valuable scaffold for chemical biology and drug discovery. Its structure strategically combines three key chemical motifs:
-
A 2,5-Disubstituted Tetrazole Ring: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group. This substitution can enhance a molecule's pharmacokinetic profile by increasing its metabolic stability and lipophilicity, which can improve cell membrane permeability. The 2,5-disubstitution pattern locks the tautomeric form, providing a stable, predictable geometry for molecular design.
-
A Morpholine Moiety: Morpholine is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve solubility, metabolic stability, and target engagement.
-
An Ethyl Acetate Group: This ester serves as a versatile chemical handle, providing a primary site for straightforward derivatization and the introduction of diverse functional groups or linkage to other molecular fragments.
These application notes provide a detailed guide to the primary functionalization pathways for this scaffold, focusing on reactions at the ethyl ester. The protocols are designed for researchers in organic synthesis and drug development, offering step-by-step methodologies and explaining the chemical rationale behind procedural choices.
Core Derivatization Pathways
The primary site for functionalization on the parent molecule is the ethyl ester. Three high-impact transformations—hydrolysis to the carboxylic acid, subsequent amide coupling, and reduction to the primary alcohol—unlock a vast chemical space for generating novel derivatives.
Figure 1: Key derivatization workflows starting from the parent ester.
Protocol 1: Saponification to Carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is the gateway to a multitude of subsequent reactions, most notably amide bond formation. This protocol utilizes standard base-catalyzed hydrolysis.
3.1 Scientific Rationale Saponification is a classic organic reaction involving the nucleophilic acyl substitution of an ester using a hydroxide source (e.g., NaOH, LiOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the liberated carboxylic acid and the strong base drives the reaction to completion, forming the carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.
3.2 Step-by-Step Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The THF serves as a co-solvent to ensure the solubility of the organic starting material.
-
Base Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution. LiOH is often preferred over NaOH for its better solubility in mixed aqueous/organic solvent systems.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~2-3. This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product, 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetic acid, can be purified by recrystallization or column chromatography if necessary.
3.3 Characterization Notes
-
FT-IR: Expect the disappearance of the ester C=O stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).
-
¹H NMR: The characteristic quartet and triplet signals of the ethyl group will disappear.
-
Mass Spec (ESI-): The [M-H]⁻ ion should be readily observable.
Protocol 2: Amide Bond Formation via Acid Coupling
With the carboxylic acid in hand, a diverse library of amide derivatives can be synthesized. This protocol employs a modern coupling reagent to facilitate the reaction between the carboxylic acid and a primary or secondary amine.
4.1 Scientific Rationale Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that generates an activated HOBt-type ester in situ. This activated species reacts readily with amines to form the amide bond with high yields and minimal side reactions. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the acids formed during the reaction without competing with the primary amine nucleophile.
4.2 Step-by-Step Protocol
-
Reactant Preparation: In an inert atmosphere (N₂ or Argon), dissolve 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The reagents are typically added at 0 °C to control any initial exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide derivative by flash column chromatography on silica gel.
4.3 Data Presentation: Exemplary Amide Derivatives
| Entry | Amine (R-NH₂) | Coupling Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | 6 | 92 | Standard aromatic amine |
| 2 | Aniline | 8 | 85 | Less nucleophilic amine requires slightly longer time |
| 3 | (R)-1-Phenylethanamine | 6 | 90 | Chiral integrity maintained with HATU |
| 4 | Piperidine | 4 | 95 | Highly nucleophilic secondary amine |
Protocol 3: Reduction of the Ester to a Primary Alcohol
Reducing the ester moiety to a primary alcohol provides a different functional handle for further derivatization, such as ether synthesis or oxidation to an aldehyde.
5.1 Scientific Rationale Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻). The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. A final aqueous acidic workup protonates the alkoxide to yield the primary alcohol.
Application Notes & Protocols: Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the potential applications and experimental protocols for utilizing Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate in the design of targeted drug delivery systems. As a novel chemical entity in this field, the following notes are based on the functional components of the molecule and established principles in drug delivery.
Introduction: Unveiling the Potential of a Multifunctional Molecule
This compound is a unique heterocyclic compound featuring a tetrazole ring, a morpholine moiety, and an ethyl acetate group. While direct literature on its use in drug delivery is sparse, its chemical architecture suggests significant potential in creating sophisticated, targeted therapeutic systems.
-
The morpholine group is a well-known pharmacophore that can impart favorable properties such as increased aqueous solubility and metabolic stability to a molecule. In the context of targeted delivery, it can also serve as a pH-sensitive element, as the tertiary amine can be protonated in acidic environments, such as those found in tumor microenvironments or endosomes.
-
The tetrazole ring is a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity. Its unique electronic properties can also be exploited for coordination with metal ions or for specific interactions with biological targets.
-
The ethyl acetate group provides a convenient handle for further chemical modification, such as conjugation to targeting ligands, polymers, or drug molecules.
This combination of functional groups in a single molecule makes this compound a compelling candidate for developing advanced drug delivery vehicles.
Proposed Mechanism of Action: A pH-Responsive Nanocarrier
We hypothesize that this compound can be incorporated as a functional lipid or polymer component in a nanoparticle formulation. The morpholine group would act as a pH-sensitive "switch." In the physiological pH of the bloodstream (pH 7.4), the morpholine ring remains largely unprotonated and hydrophobic, contributing to the stability of the nanocarrier. Upon reaching the acidic tumor microenvironment (pH ~6.5) or after endocytosis into the acidic endosome (pH ~5.0-6.0), the morpholine nitrogen becomes protonated. This change in charge can trigger a conformational change in the nanocarrier, leading to its destabilization and the release of the encapsulated drug.
Caption: Proposed pH-responsive drug release mechanism.
Experimental Protocols
Protocol 1: Synthesis of a pH-Sensitive Liposomal Formulation
This protocol describes the preparation of liposomes incorporating a synthesized lipid derivative of this compound.
A. Synthesis of the Functional Lipid (Conceptual)
-
Hydrolysis: The ethyl acetate group of this compound is hydrolyzed to a carboxylic acid using a standard base-catalyzed hydrolysis (e.g., NaOH in a water/ethanol mixture).
-
Amide Coupling: The resulting carboxylic acid is then coupled to the amine headgroup of a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), using carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Purification: The final lipid conjugate is purified using column chromatography.
B. Liposome Formulation
-
Lipid Film Hydration:
-
Combine the synthesized functional lipid, a structural lipid (e.g., DSPC), and cholesterol in a molar ratio of 10:85:5 in a round-bottom flask.
-
Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform/methanol).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with a solution of the therapeutic agent (e.g., doxorubicin in a citrate buffer, pH 4.0) at a temperature above the phase transition temperature of the lipids.
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Protocol 2: Characterization of the Nanoparticle Formulation
A. Physicochemical Characterization
| Parameter | Method | Purpose |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes at different pH values. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and structure of the liposomes. |
| Drug Encapsulation Efficiency | Spectrofluorometry or HPLC | To quantify the amount of drug successfully loaded into the liposomes. |
B. pH-Dependent Drug Release
-
Place the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in release buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C with gentle stirring.
-
At predetermined time points, collect aliquots from the release buffer and measure the concentration of the released drug using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).
-
Plot the cumulative drug release as a function of time for each pH.
Caption: Workflow for nanoparticle formulation and characterization.
Protocol 3: In Vitro Cell-Based Assays
A. Cell Culture
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
B. Cytotoxicity Assay (MTT Assay)
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded liposomes, and empty liposomes for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
C. Cellular Uptake Study
-
Seed the cells in a suitable format (e.g., 6-well plates or on coverslips).
-
Treat the cells with fluorescently labeled liposomes for different time points.
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Analyze the cellular uptake using:
-
Fluorescence Microscopy: To visualize the intracellular localization of the liposomes.
-
Flow Cytometry: To quantify the mean fluorescence intensity, representing the amount of cellular uptake.
-
Data Interpretation and Troubleshooting
-
High PDI: A high PDI value (>0.3) indicates a broad size distribution. This can be addressed by optimizing the extrusion process (e.g., increasing the number of passes).
-
Low Encapsulation Efficiency: This may be due to poor drug solubility in the hydration buffer or leakage during extrusion. Consider adjusting the pH of the drug solution or using a different loading method (e.g., remote loading).
-
No pH-Dependent Release: If the release profile is similar at different pH values, the concentration of the functional lipid may be too low to induce destabilization. The molar ratio of the functional lipid in the formulation may need to be increased.
-
High Cytotoxicity of Empty Liposomes: This suggests that one of the lipid components is toxic. A dose-response curve for the empty liposomes should be generated to determine a safe concentration range.
References
-
Thomas, E., et al. (2021). The role of morpholine in drug design. RSC Medicinal Chemistry. [Link]
-
Lee, E. S., et al. (2005). A pH-sensitive, polymeric platform for drug delivery. Journal of Controlled Release. [Link]
-
Zimmerman, D. M., et al. (1980). Tetrazoles as carboxylic acid bioisosteres. Journal of Medicinal Chemistry. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: a review. Bioorganic & Medicinal Chemistry. [Link]
"Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" for agricultural or material science applications
Application Notes & Protocols: Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
A Guide for Exploratory Research in Agricultural and Material Sciences
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Tetrazole Derivative
This compound is a heterocyclic compound characterized by a tetrazole ring, a morpholine moiety, and an ethyl acetate group. While specific applications for this molecule are not extensively documented in current literature, the well-established bioactivity of the tetrazole scaffold and the chemical properties of its constituent functional groups suggest significant potential in diverse scientific fields, particularly in agriculture and material science.[1][2][3]
Tetrazole derivatives are recognized for their broad spectrum of biological activities and their utility in creating functional materials.[1][4] They are notably used in agriculture as plant growth regulators, herbicides, and fungicides.[5] In material science, the high nitrogen content and coordination capabilities of the tetrazole ring are leveraged in the development of energetic materials, polymers, and corrosion inhibitors.[3][5][6]
This document serves as a guide for researchers and scientists interested in exploring the latent capabilities of this compound. The following sections provide detailed hypothetical application notes and experimental protocols to investigate its potential as a novel agricultural fungicide and a corrosion inhibitor for mild steel. These protocols are designed to be robust and self-validating, providing a solid foundation for innovative research.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 175205-05-7 | [7][8] |
| Molecular Formula | C9H15N5O3 | [9] |
| Molecular Weight | 241.25 g/mol | [7] |
| IUPAC Name | ethyl 2-[5-(morpholin-4-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate | [7] |
| Canonical SMILES | CCOC(=O)CN1N=NC(N2CCOCC2)=N1 | [7] |
| Purity | Typically >98% | [7] |
Part 1: Agricultural Applications - A Novel Antifungal Agent
The presence of the nitrogen-rich tetrazole ring, a known pharmacophore in many antifungal agents, suggests that this compound could exhibit fungicidal or fungistatic properties.[4][10] The following protocols are designed to evaluate its efficacy against common agricultural fungal pathogens.
Application Note: Investigating Fungicidal Efficacy
This experimental workflow is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the title compound against representative fungal species such as Fusarium oxysporum and Aspergillus niger.
Experimental Workflow: Antifungal Screening
Caption: Workflow for determining MIC and MFC of the test compound.
Detailed Protocol: Broth Microdilution Method
1. Preparation of Stock Solutions:
- Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
- Prepare a spore suspension of the test fungi (Fusarium oxysporum, Aspergillus niger) in sterile saline solution containing 0.05% Tween 80. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Microdilution Assay:
- Dispense 100 µL of sterile Potato Dextrose Broth (PDB) into each well of a 96-well microtiter plate.
- Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
- Inoculate each well with 10 µL of the fungal spore suspension.
- Include a positive control (a commercial fungicide like Fluconazole) and a negative control (DMSO without the compound).
3. Incubation and MIC Determination:
- Seal the plate and incubate at 28°C for 72 hours.
- The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.
4. MFC Determination:
- From the wells showing no visible growth, pipette 10 µL of the culture onto fresh Potato Dextrose Agar (PDA) plates.
- Incubate the plates at 28°C for 48-72 hours.
- The MFC is the lowest concentration that results in no fungal growth on the sub-cultured plates.
Rationale: This method allows for high-throughput screening and provides quantitative data on both fungistatic (MIC) and fungicidal (MFC) activity, which is crucial for assessing the potential of a new antifungal agent.[11]
Part 2: Material Science Applications - A Novel Corrosion Inhibitor
The nitrogen atoms in the tetrazole ring can coordinate with metal ions, forming a protective film on the metal surface.[5] This property suggests that this compound could be an effective corrosion inhibitor, particularly for mild steel in acidic environments.
Application Note: Evaluation as a Corrosion Inhibitor
This series of experiments aims to quantify the corrosion inhibition efficiency of the title compound on mild steel in a 1 M HCl solution using weight loss and electrochemical methods.
Experimental Workflow: Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition efficiency.
Detailed Protocol: Weight Loss and Electrochemical Measurements
1. Material Preparation:
- Prepare mild steel coupons of a standard dimension (e.g., 2 cm x 2 cm x 0.1 cm).
- Polish the coupons with emery paper of increasing grit, degrease with acetone, wash with deionized water, and dry.
2. Weight Loss Method:
- Weigh the prepared coupons accurately.
- Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations (e.g., 50, 100, 200, 500 ppm) of this compound.
- After a set immersion period (e.g., 6 hours) at room temperature, remove the coupons, wash, dry, and reweigh them.
- Calculate the corrosion rate and inhibition efficiency (%IE) using the following formulas:
- Corrosion Rate (mm/y) = (87.6 × W) / (D × A × T) where W is weight loss in mg, D is density of steel in g/cm³, A is the area in cm², and T is time in hours.
- %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
3. Electrochemical Methods:
- Use a three-electrode cell setup with a mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the open circuit potential (OCP) at a scan rate of 1 mV/s. Determine the corrosion current density (Icorr) by extrapolating the Tafel plots.
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV). The charge transfer resistance (Rct) is determined from the Nyquist plot.
- Calculate %IE from both methods:
- %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
- %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100
Rationale: The weight loss method provides a straightforward measure of corrosion inhibition. Electrochemical techniques like potentiodynamic polarization and EIS offer deeper insights into the mechanism of inhibition (anodic, cathodic, or mixed-type) and the kinetics of the corrosion process.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial exploration of this compound in agricultural and material science applications. The inherent chemical properties of its constituent moieties strongly suggest its potential as a bioactive agent and a functional material.
Successful outcomes from these preliminary studies would warrant further investigation, including:
-
In Agriculture: Broad-spectrum antifungal screening against a wider range of plant pathogens, in-vivo testing on infected plants, and toxicological studies.
-
In Material Science: Investigating inhibition efficiency in different corrosive media and at various temperatures, surface analysis using techniques like SEM and XPS to characterize the protective film, and exploring its potential as a component in anti-corrosion coatings.
This compound represents a promising, yet underexplored, area of research. The methodologies presented here are intended to empower scientists to unlock its full potential.
References
-
Wikipedia. (n.d.). Tetrazole. [Link]
-
Gao, C., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
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Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. [Link]
-
RSC Publishing. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
Iraqi Journal of Chemical and Petroleum Engineering. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]
-
Iraqi Journal of Chemical and Petroleum Engineering. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]
-
MDPI. (n.d.). New Antifungal Agents with Azole Moieties. [Link]
-
ResearchGate. (2024). Fungicidal Activity of Novel Synthesized 2-(N-Aryloxy Acetyl)-5-(2'-Hydroxy Phenyl)-1, 3, 4-Oxadiazole. [Link]
-
Beilstein Journals. (2022). Synthesis of novel[1][3][6]triazolo[1,5-b][1][3][6][12]tetrazines and investigation of their fungistatic activity. [Link]
-
ResearchGate. (2023). (PDF) Biological activities importance of Tetrazole derivatives. [Link]
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Troubleshooting & Optimization
Purification of "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" by chromatography
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Topic: Purification of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for the chromatographic purification of this compound. This molecule presents a unique purification challenge due to its combination of a polar heterocyclic core (morpholine and tetrazole) and a moderately non-polar ethyl acetate group. This guide provides a structured, in-depth approach to developing a robust purification method, troubleshooting common issues, and understanding the chemical principles behind each step.
Compound Analysis & Initial Considerations
Before beginning any purification, it's critical to understand the physicochemical properties of the target molecule.
-
Polarity: The presence of two heterocyclic rings, particularly the morpholine and tetrazole moieties with their multiple nitrogen and oxygen atoms, makes the compound quite polar. The ethyl ester provides some non-polar character, but the overall molecule will exhibit high affinity for polar stationary phases.
-
Basicity: The morpholine nitrogen is basic and can interact strongly with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of peak tailing during chromatography.[1][2]
-
Stability: N-substituted tetrazoles are generally stable heterocycles.[3][4] However, it is always prudent to assess stability on the bench. A simple test involves spotting the crude material on a TLC plate, waiting for an hour, and then developing the plate to check for the appearance of new spots, which would indicate degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode to start with for this compound?
A1: Normal-phase flash column chromatography using silica gel is the most common and accessible starting point for this type of molecule.[6] Given the compound's polarity, a polar mobile phase will be required.[7] If significant challenges like irreversible adsorption or peak tailing are encountered, reversed-phase (C18) chromatography is an excellent alternative.[5]
Q2: How do I choose a starting solvent system for Thin Layer Chromatography (TLC)?
A2: A good starting point for a polar compound like this is a binary mixture of a non-polar and a polar solvent.[7] Begin with a system like 50% ethyl acetate in hexanes. Based on the resulting Rf value, you can adjust the polarity.
-
If Rf is too low (compound doesn't move): Increase the mobile phase polarity. A good next step is 5% methanol in dichloromethane (DCM).[7]
-
If Rf is too high (compound moves with the solvent front): Decrease the mobile phase polarity by reducing the percentage of ethyl acetate.
Q3: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?
A3: Streaking, or peak tailing, for a nitrogen-containing heterocycle is almost always due to the interaction between the basic morpholine group and acidic silanol (Si-OH) groups on the silica surface.[2][5] To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA).[8][9] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.[10]
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
A4: If the tetrazole ring does not provide sufficient UV activity, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for visualizing a wide variety of organic compounds. It reacts with oxidizable functional groups, which are present in your molecule, to produce a yellow/brown spot on a purple background.[5]
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the scale-up from TLC to flash column chromatography.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Poor Separation / Co-elution of Impurities | Inappropriate Solvent System: The chosen mobile phase does not have the correct selectivity to resolve the target compound from impurities.[5] | Re-optimize on TLC: Test different solvent systems. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol. These solvents have different selectivities and may resolve the overlapping spots. Aim for an Rf of 0.2-0.3 for your target compound on the TLC plate for optimal separation on a column.[6] |
| Severe Peak Tailing in Column Fractions | Strong Analyte-Silica Interaction: The basic morpholine moiety is interacting with acidic silanol groups on the silica gel surface.[1][11] | Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your eluent. TEA acts as a silanol suppressor, competing with your compound for the acidic sites on the silica, which results in a more symmetrical, sharper peak.[8][10][12] |
| Compound Not Eluting from the Column | Compound is Too Polar: The mobile phase is not strong (polar) enough to displace the highly polar compound from the silica gel.[5] | Increase Eluent Polarity: Switch to a much more polar solvent system. A gradient elution from ethyl acetate/hexanes to a system containing methanol (e.g., 5-10% methanol in dichloromethane) is often effective. Caution: Do not use more than 10% methanol, as it can start to dissolve the silica gel.[7] |
| Irreversible Adsorption / Degradation: The compound may be unstable on the acidic silica gel.[5] | Deactivate Silica or Switch Phase: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-2% TEA before loading your sample.[9] Alternatively, switch to a different stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[5] | |
| All Peaks are Tailing or Broad | Column Overloading: Too much crude material was loaded onto the column for its size.[13] | Reduce Sample Load: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel. For difficult separations, a ratio of 100:1 (silica:sample) may be necessary.[6] |
| Poor Column Packing / Channeling: Voids or cracks in the silica bed cause the solvent and sample to flow unevenly, leading to band broadening.[13] | Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles or cracks. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes initial TLC analysis has identified an appropriate solvent system.
Objective: To purify crude "this compound" using normal-phase flash chromatography.
1. Materials:
-
Crude compound
-
Silica gel (230-400 mesh)[6]
-
Eluent (e.g., Ethyl Acetate/Hexanes with 0.5% Triethylamine)
-
Sand (acid-washed)
-
Glass column with stopcock
-
Collection tubes/flasks
2. Method Development (TLC):
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% EtOAc/Hexane, 50% EtOAc/Hexane, 70% EtOAc/Hexane).
-
Add 0.5% TEA to the chosen system if streaking is observed.
-
The ideal system will give your target compound an Rf value between 0.2 and 0.3.[6]
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Add another ~1 cm layer of sand on top. Crucially, do not let the silica run dry at any point.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.[6]
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
5. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
6. Post-Purification:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Confirm purity and identity using analytical techniques such as ¹H NMR, LC-MS.
Visualized Workflows and Logic
General Purification Workflow
Caption: A standard workflow for flash chromatography purification.
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for troubleshooting poor separation results.
References
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GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Link
-
McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 512-516. Link
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. Link
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Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Accurate Mass & More. Link
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Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America, 20(5), 430-436. Link
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Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Link
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University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Link
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Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Link
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Tunge, J. A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 320-323. Link
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Zhang, Q., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 41(3), 735-743. Link
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BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Link
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Reddit r/chemistry community. (2017). Column chromatography & TLC on highly polar compounds?. Link
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G. M. de la Cruz, A. C. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 17(9), 10447-10471. Link
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ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. Link
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
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University of Sheffield, Department of Chemistry. SOP: FLASH CHROMATOGRAPHY. Link
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Gomaa, M. S., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Journal of Chemistry, 2020, 6047125. Link
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Mori, M., et al. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatography A, 920(1-2), 53-60. Link
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Google Patents. (1990). HU192089B - Process for preparing tetrazole derivatives and pharmaceutical preparations comprising these compounds. Link
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Link
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Scribd. TLC Solvent Selection for Separation. Link
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Sorbent Technologies, Inc. Flash Chromatography Basics. Link
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ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. Link
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BenchChem. Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. Link
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University of York, Chemistry Teaching Labs. Determining a solvent system. Link
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Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7306-7359. Link
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ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Link
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IOSR Journal of Applied Chemistry. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. Link
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Varma, R. S., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9229-9237. Link
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Technical Support Center: Scale-Up Synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Welcome to the technical support guide for the scale-up synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.
The synthesis of this compound, a 2,5-disubstituted tetrazole, typically proceeds via a two-step sequence:
-
Formation of the 5-substituted tetrazole ring : A [3+2] cycloaddition between a morpholino-nitrile precursor (4-morpholinecarbonitrile) and an azide source.
-
N-Alkylation : Regioselective alkylation of the resulting 5-morpholino-1H-tetrazole with an ethyl acetate moiety to yield the desired N2-isomer.
Each step presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their root causes, and recommended corrective actions.
Issue 1: Low Yield or Stalled Cycloaddition Reaction
Q: My [3+2] cycloaddition reaction to form 5-morpholino-1H-tetrazole from 4-morpholinecarbonitrile and sodium azide is showing low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?
A: This is a common issue often related to reaction kinetics and catalyst efficiency. The cycloaddition of nitriles and azides can be sluggish without proper activation of the nitrile group.[1][2]
Potential Causes & Solutions:
-
Insufficient Nitrile Activation: The nitrile group needs to be activated by a Lewis or Brønsted acid to facilitate the nucleophilic attack by the azide.[1][3]
-
Solution 1 (Catalyst Choice): The Sharpless protocol using zinc bromide (ZnBr₂) in water is a well-established and effective method for activating the nitrile.[4][5] If you are not using a catalyst, this is the first parameter to introduce. If you are using a different Lewis acid, consider switching to ZnBr₂ or a copper(II) complex, which has also shown high efficiency.[2]
-
Solution 2 (Solvent System): The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are common, aqueous systems or mixtures like NMP/water have proven highly effective, especially at elevated temperatures in flow chemistry setups.[6][7][8]
-
-
Inadequate Temperature: Tetrazole formation often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Safely increase the reaction temperature. For batch processes, this might be limited by the solvent's boiling point and safety considerations around hydrazoic acid (HN₃). In a continuous flow setup, temperatures can be raised significantly higher (e.g., 190 °C), which dramatically shortens reaction times and improves conversion.[4][9]
-
-
pH Control: The reaction pH can influence the concentration of the active azide species and the potential for generating dangerous hydrazoic acid.
-
Solution: Maintain a slightly basic pH (around 8) when using sodium azide in aqueous media. This can be achieved with a catalytic amount of zinc oxide and minimizes the formation of HN₃ in the headspace, a critical safety consideration for scale-up.[10]
-
Issue 2: Poor Regioselectivity during N-Alkylation
Q: During the alkylation of 5-morpholino-1H-tetrazole with ethyl chloroacetate, I am getting a significant amount of the undesired N1-isomer alongside my target N2-isomer. How can I improve the N2-selectivity?
A: Achieving high N2-regioselectivity is a central challenge in the synthesis of 2,5-disubstituted tetrazoles. The electronic and steric properties of the 5-substituent and the reaction conditions heavily influence the alkylation outcome. The 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer often predominates in solution.[6][11]
Controlling Factors & Optimization Strategies:
| Factor | Influence on Selectivity | Recommended Action |
| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) often favor N2-alkylation. | Screen solvents like DMF, acetonitrile, and acetone. Avoid highly polar protic solvents which can solvate the tetrazole anion and alter reactivity. |
| Base | The choice of base can influence the equilibrium between the N1 and N2 anions. Weaker bases can sometimes favor N2-alkylation. | Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) may lead to lower selectivity. |
| Counter-ion | The nature of the cation can affect the nucleophilicity of the N1 and N2 positions. | Consider using phase-transfer catalysis (PTC) conditions with a quaternary ammonium salt (e.g., TBAB) to generate a "naked" tetrazole anion, which can improve N2 selectivity. |
| Alkylating Agent | The nature of the leaving group on the electrophile can play a role. | Ethyl bromoacetate is more reactive than ethyl chloroacetate and may offer different selectivity profiles. It is worth screening both. |
| Temperature | Lower reaction temperatures often lead to higher selectivity. | Conduct the alkylation at room temperature or below (0-5 °C) to enhance kinetic control and favor the formation of the thermodynamically preferred product, which is often the N2 isomer.[12] |
A systematic approach to optimizing these parameters is crucial. A Design of Experiments (DoE) approach can efficiently map the reaction space to find the optimal conditions for maximizing N2 selectivity.
Issue 3: Safety Concerns During Scale-Up, Particularly with Azides
Q: We are planning to scale up the synthesis. What are the primary safety hazards associated with using sodium azide, and what are the best practices to mitigate them?
A: The primary hazard in tetrazole synthesis is the use of azide reagents and the potential formation of highly toxic and explosive hydrazoic acid (HN₃) and heavy metal azides.[10][13] This is the single most critical consideration for scale-up.
Hazard Mitigation Workflow:
Caption: Workflow for mitigating azide-related hazards.
Key Recommendations:
-
Continuous Flow Synthesis: This is the most significant engineering control for safely scaling up azide chemistry. By eliminating reactor headspace, the risk of HN₃ accumulation to explosive levels is negated.[4][9] The small internal volume of the reactor also minimizes the quantity of hazardous material present at any given time.
-
Azide-Free Alternatives: For long-term manufacturing, consider developing an azide-free synthetic route. Methods using reagents like diformylhydrazine with diazonium salts offer an inherently safer process.[13]
-
Strict Protocols: Always destroy residual azide before workup. A common method is the addition of sodium nitrite followed by acidification to convert azide into nitrogen gas and nitrous oxide.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the [3+2] cycloaddition for tetrazole formation?
A1: While sometimes depicted as a concerted cycloaddition, computational studies suggest a stepwise mechanism is more likely for the reaction between nitriles and azide salts.[2][14] The process generally involves:
-
Nitrile Activation: A Lewis acid (e.g., Zn²⁺) or Brønsted acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity.
-
Nucleophilic Attack: The azide anion attacks the activated nitrile carbon to form a linear imidoyl azide intermediate.
-
Cyclization: The terminal nitrogen of the imidoyl azide attacks the imine nitrogen, closing the five-membered ring to form the tetrazole anion.
-
Protonation: Upon workup, the tetrazole anion is protonated to yield the final 5-substituted 1H-tetrazole.
Caption: Simplified mechanism of Lewis acid-catalyzed tetrazole synthesis.
Q2: Why is the tetrazole ring a common motif in pharmaceuticals?
A2: The tetrazole ring, particularly the 5-substituted-1H-tetrazole, is widely used in medicinal chemistry primarily as a bioisostere for the carboxylic acid group.[6][15][16] They share several key properties:
-
Similar Acidity: The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid (pKa ≈ 4.5-5.0).[6]
-
Planar Structure: Both groups have a planar structure with delocalized electrons, allowing them to engage in similar binding interactions (e.g., hydrogen bonding) with biological targets.[16]
-
Increased Lipophilicity: The tetrazole ring is generally more lipophilic than a carboxylic acid, which can improve a drug candidate's ability to cross cell membranes and enhance its pharmacokinetic profile.[15]
-
Metabolic Stability: Tetrazole rings are often more resistant to metabolic degradation compared to carboxylic acids.[16]
Q3: How do I purify the final product, this compound, and its intermediates?
A3: Purification strategies will depend on the scale and the nature of the impurities.
-
Intermediate (5-morpholino-1H-tetrazole): This intermediate is quite polar and acidic. After quenching the reaction and removing the catalyst (e.g., zinc salts can be precipitated as hydroxides or sulfides), the product can often be precipitated by acidifying the aqueous solution.[3] Recrystallization from a suitable solvent like water or an alcohol/water mixture is a common next step.
-
Final Product (N1/N2 Isomer Mixture): The N1 and N2 isomers are regioisomers and can have very similar physical properties, making separation challenging.
-
Chromatography: On a laboratory scale, silica gel column chromatography is the most effective method for separating the isomers. The N2-isomer is typically less polar than the N1-isomer.
-
Recrystallization: For scale-up, chromatography is often not economically viable. Developing a selective crystallization method is key. This involves extensive screening of solvents and conditions to find a system where one isomer is significantly less soluble than the other, allowing it to be selectively crystallized. This is often the most challenging part of process development for this class of compounds.
-
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Yes, microwave heating is an excellent technique for accelerating the [3+2] cycloaddition step, especially on a lab scale.[1] It can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture. However, scaling up microwave reactions beyond the kilogram scale can be challenging due to limitations in equipment size and microwave penetration depth. For large-scale production, continuous flow reactors often provide a more practical and scalable solution for achieving high temperatures and short reaction times safely.[4][7]
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Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]
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Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). ACS Symposium Series. [Link]
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Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2024). McMaster University. [Link]
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Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2024). ResearchGate. [Link]
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Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528. [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry. [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Advances. [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry. [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Molbank. [Link]
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Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2005). Journal of Organic Chemistry. [Link]
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Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (2011). Angewandte Chemie International Edition. [Link]
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Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Journal of Organic Chemistry. [Link]
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Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2020). Organic & Biomolecular Chemistry. [Link]
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Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2005). Journal of the American Chemical Society. [Link]
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Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (2011). Angewandte Chemie International Edition. [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
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Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014). Eng. & Tech. Journal. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 11. mdpi.com [mdpi.com]
- 12. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" concentration in assays
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate," hereafter referred to as Compound EM-T4A . This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of Compound EM-T4A in your in vitro assays. As Senior Application Scientists, we have structured this guide to address common challenges, explain the underlying scientific principles, and provide validated protocols to ensure the reliability and reproducibility of your results.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling and application of Compound EM-T4A.
Q1: What is the recommended solvent for creating a primary stock solution of Compound EM-T4A?
A1: For a novel small molecule like Compound EM-T4A, we recommend starting with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its strong solubilizing power for a wide range of organic molecules. For applications requiring a non-DMSO solvent, high-purity ethanol or dimethylformamide (DMF) can be considered, but their suitability must be validated for your specific assay, paying close attention to cell toxicity limits.
Q2: I've dissolved Compound EM-T4A in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A2: This common issue, often called "crashing out," occurs when a compound's solubility dramatically decreases as the solution environment shifts from organic to predominantly aqueous. The final concentration of DMSO in your assay buffer is likely too low to maintain the solubility of Compound EM-T4A.
-
Immediate Solution: Increase the final DMSO concentration in your assay in small increments (e.g., from 0.1% to 0.25% or 0.5%). However, you must first determine the maximum DMSO concentration your cells can tolerate without affecting viability.
-
Long-Term Strategy: Investigate the use of solubility-enhancing excipients in your buffer, such as cyclodextrins, or consider a different formulation approach if solubility issues persist.
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my initial experiments?
A3:
-
Kinetic solubility measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. It's a fast, high-throughput measurement ideal for early-stage drug discovery and initial concentration-range finding.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific buffer after an extended incubation period (e.g., 24 hours). It represents the maximum dissolved concentration under stable conditions.
For initial dose-response experiments, kinetic solubility is the more practical starting point. However, if you observe inconsistencies or precipitation over the course of a longer assay, determining the thermodynamic solubility becomes critical.
Q4: How do I select the initial concentration range for my dose-response curve?
A4: The initial concentration range should be broad enough to capture the full sigmoidal dose-response relationship, from no effect to a maximal effect. A common starting point is a log or semi-log dilution series spanning several orders of magnitude (e.g., 100 µM down to 1 nM). If the biological activity of tetrazole-containing compounds is known from the literature, this can guide your starting range.
Part 2: Troubleshooting Guide for Dose-Response Assays
This section provides a structured approach to identifying and solving specific problems encountered during the optimization of Compound EM-T4A concentration.
Issue 1: Incomplete or Poorly Defined Dose-Response Curve
Symptom: The dose-response curve does not plateau at the top (no maximal effect observed) or the bottom (no baseline effect observed), or the curve is not sigmoidal.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Concentration Range Too Narrow | The selected concentrations are not high or low enough to define the full curve. | 1. Expand the Range: Test concentrations at least 2-3 logs higher and lower than your initial range. 2. Perform a Wider Pilot Study: Use 10-fold serial dilutions over a very broad range (e.g., 1 mM to 1 pM) to find the active window. |
| Compound Insolubility | At higher concentrations, the compound may be precipitating out of solution, leading to a false plateau. | 1. Visual Inspection: Check the wells with the highest concentrations for visible precipitate. 2. Solubility Assay: Perform a kinetic solubility test to determine the maximum soluble concentration in your final assay buffer. Ensure your highest tested concentration is below this limit. |
| Cell Toxicity | At high concentrations, the compound or the solvent (DMSO) may be causing cytotoxicity, confounding the specific biological readout. | 1. Run a Cell Viability Assay: Use a reagent like MTT or a live/dead stain to test the viability of your cells across the full concentration range of Compound EM-T4A and the corresponding DMSO concentrations. 2. Adjust Concentration Range: Limit your maximum test concentration to a level that shows >90% cell viability. |
| Assay Incubation Time | The incubation time may be too short or too long, leading to an underdeveloped or saturated signal. | 1. Time-Course Experiment: Test a key concentration (e.g., a presumed EC50) at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to find the optimal incubation period. |
Issue 2: High Variability Between Replicates
Symptom: There is a large standard deviation in the response at a given concentration, leading to a poor curve fit and an unreliable EC50/IC50 value.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Pipetting/Dilution Errors | Inaccurate serial dilutions are a common source of variability. | 1. Review Dilution Protocol: Ensure you are using calibrated pipettes and proper technique (e.g., changing tips between dilutions, pre-wetting tips). 2. Prepare Master Mixes: For each concentration, prepare a master mix of the compound in the assay medium to be dispensed, rather than adding a small volume of concentrated compound directly to each well. |
| Inconsistent Cell Seeding | Uneven cell density across the plate will lead to variable responses. | 1. Cell Counting: Use a hemocytometer or automated cell counter to ensure an accurate cell count. 2. Mixing Technique: Gently and thoroughly resuspend the cell solution before and during plating to prevent settling. |
| Edge Effects | Wells on the perimeter of the plate can experience different evaporation rates, leading to altered concentrations and cell stress. | 1. Avoid Outer Wells: Do not use the outermost wells for experimental data. Fill them with sterile buffer or media to create a humidity barrier. |
| Compound Instability | The ethyl ester group in Compound EM-T4A could be susceptible to hydrolysis in aqueous buffer, changing its effective concentration over time. | 1. Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment. Do not store diluted compound in aqueous buffer. 2. Stability Study (Advanced): Use LC-MS to analyze the concentration of the parent compound in your assay buffer at t=0 and after the full incubation period. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining Maximum Tolerated DMSO Concentration
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Plate Cells: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
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Prepare DMSO Dilutions: Create a dilution series of DMSO in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% (medium only) control.
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Treat Cells: Replace the existing medium with the DMSO-containing medium.
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Incubate: Incubate the plate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
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Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's protocol.
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Analyze Data: Plot cell viability (%) against DMSO concentration. The highest concentration that maintains >90% viability is your maximum tolerated DMSO concentration.
Protocol 2: Standard Dose-Response Curve Generation
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Prepare Stock Solution: Dissolve Compound EM-T4A in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).
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Create Intermediate Plate: Perform a serial dilution of your stock solution in 100% DMSO in a separate 96-well plate. This creates a "master" compound plate.
-
Prepare Final Assay Plate: Add a small, fixed volume (e.g., 1-2 µL) from the intermediate plate to your final assay plate containing cells and medium. This ensures the final DMSO concentration remains constant across all wells.
-
Include Controls:
-
Negative Control: Wells with cells and medium, treated with the same final concentration of DMSO as the experimental wells (vehicle control). This defines the 0% inhibition or 100% viability level.
-
Positive Control: Wells treated with a known inhibitor/activator for your target to define the 100% inhibition level.
-
-
Incubate: Incubate the plate for the predetermined optimal time.
-
Measure Response: Add detection reagents and measure the signal (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Normalize the data using your negative and positive controls. Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the EC50 or IC50.
Part 4: Data Interpretation and Assay Quality Control
Understanding EC50 and IC50
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EC50 (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
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IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a response by 50%.
It is crucial to remember that the EC50/IC50 value is not an absolute constant; it is highly dependent on the experimental conditions, including cell type, incubation time, and substrate concentration.
Assessing Assay Quality with the Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay. It measures the separation between the signals of your positive and negative controls.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
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SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable (marginal) |
| < 0 | Unacceptable |
A Z'-factor below 0.5 indicates high variability or a small dynamic range between your controls, suggesting that the assay needs to be optimized further before reliable EC50/IC50 values can be determined.
Visualizations
Caption: Troubleshooting workflow for dose-response curve optimization.
Caption: Logic diagram for assay quality control using the Z'-factor.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Brouwer, K. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Celldash.
- Brittain, H. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora.
- de Almeida, F. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Yao, H., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health.
- Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
- ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Si5Us54z-LnZucSmp2SBsv0g40I2KSm5g6UrFb3YlgskDguxdJ5r5O3TCf8tuNsnJox4BIDDB4EbiRdFuggrhs3O5evh0P7UylEeTW7WC9Ovzo5Kr4W7Cj2KRNvhhf-iO5ZiQc_Bpk-8qzMW5c9zTAW0kzYNz42_omhcNqu5oOcSclNdL20MDe8kWMLCZP_jW3PhzhhdZLRWncggzR_AyszS27IK1XSRf4fGQ1A3A4Sxj6Uoc6wSF-R9BwvFshhrH-Jr](
Technical Support Center: Crystallization of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Welcome to the dedicated technical support guide for the crystallization of "Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate." This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high-quality crystals.
Understanding the Molecule: Key Physicochemical Properties
"this compound" is a moderately polar molecule. Its key structural features, the morpholine ring, the tetrazole ring, and the ethyl acetate group, each contribute to its overall physicochemical properties, which in turn influence its crystallization behavior.
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Morpholine Moiety: The morpholine group is a saturated heterocycle containing both an ether and a secondary amine functional group.[1] This part of the molecule can participate in hydrogen bonding and provides a degree of flexibility.[2] Morpholine itself is miscible with a wide range of polar and nonpolar solvents.[3]
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Tetrazole Ring: Tetrazoles are nitrogen-rich heterocyclic compounds.[4] They are often used as bioisosteres for carboxylic acids.[5] The tetrazole ring is planar and can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which can favor crystallization.[6]
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Ethyl Acetate Group: This ester group adds to the molecule's polarity and provides an additional site for hydrogen bond acceptance.
Given these features, the molecule is expected to be soluble in a range of polar aprotic and protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when crystallizing this compound?
A1: The most frequently reported issues include:
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Difficulty in inducing initial crystal formation.
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The compound "oiling out" or precipitating as an amorphous solid instead of forming crystals.
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Rapid, uncontrolled crystallization leading to small, impure crystals.
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Low yield of the crystalline product.
Q2: Which solvents are a good starting point for crystallization?
A2: Based on the structure, polar aprotic solvents are a good starting point. Consider solvents like ethyl acetate, acetone, and acetonitrile. For a less polar option, toluene might be effective. Protic solvents like ethanol or isopropanol could also be suitable, especially in a mixed solvent system.[7]
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system is often a very effective strategy when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.
Q4: How important is the purity of the starting material?
A4: The purity of your crude "this compound" is critical. Impurities can inhibit nucleation, interfere with crystal lattice formation, and lead to the formation of oils or amorphous precipitates. It is highly recommended to start with material that is at least 95% pure.
Troubleshooting Guide: A Problem-Solving Approach
This section provides a systematic approach to troubleshooting common crystallization problems.
Problem 1: No Crystals Form Upon Cooling
Possible Causes:
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The solution is not supersaturated (too much solvent was used).
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The rate of cooling is too fast.
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The presence of impurities is inhibiting nucleation.
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The compound has a high propensity to form a stable, supersaturated solution.
Solutions:
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Induce Nucleation:
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Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a few crystals from a previous successful crystallization, add a single, small seed crystal to the solution. This will provide a template for further crystal growth.
-
-
Increase Supersaturation:
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Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating under a stream of inert gas.
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Addition of an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Optimize Cooling Profile:
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Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or freezer. Slow cooling is often key to obtaining well-formed crystals.
-
Problem 2: The Compound "Oils Out"
Possible Causes:
-
The solution is too concentrated.
-
The cooling rate is too rapid.
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The boiling point of the solvent is too low, causing the compound to come out of solution above its melting point.
-
High levels of impurities are present.
Solutions:
-
Adjust Solvent Volume: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to dilute the solution. Then, allow it to cool slowly.
-
Change the Solvent System:
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Select a solvent with a higher boiling point.
-
Try a mixed solvent system. Dissolve the compound in a minimal amount of a good, high-boiling solvent and then add a poor solvent.
-
-
Purify the Crude Material: If oiling out persists, it is a strong indication of impurities. Consider purifying the crude material by column chromatography before attempting crystallization again.
Problem 3: Crystallization is Too Rapid, Yielding Small Needles or Powder
Possible Causes:
-
The solution is too supersaturated.
-
The cooling is too fast.
Solutions:
-
Reduce Supersaturation: Add a small amount of extra solvent to the hot solution before allowing it to cool. This will slow down the rate of crystal growth.
-
Slow Down Cooling:
-
Insulate the flask to ensure a very slow cooling rate. You can wrap the flask in glass wool or place it in a Dewar flask.
-
Consider using a programmable cooling bath for precise temperature control.
-
Problem 4: Low Crystal Yield
Possible Causes:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
The final cooling temperature is not low enough.
-
Premature crystallization during hot filtration.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Maximize Precipitation: Cool the solution for an extended period in an ice bath or freezer to maximize the recovery of the crystalline product.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the Single Solvent Recrystallization protocol.
Protocol 3: Slow Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Evaporation: Place the solution in a loosely covered vial or beaker in a location free from vibrations. Allow the solvent to evaporate slowly over several days.
Protocol 4: Vapor Diffusion
-
Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Diffusion: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a more volatile "poor" solvent.
-
Crystallization: The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.
Data Presentation: Solvent Selection Guide
The following table provides a list of common solvents that could be suitable for the crystallization of "this compound," along with their relevant properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethyl Acetate | 77.1 | 6.0 | Good starting point. Moderately polar. |
| Acetone | 56 | 21 | Polar aprotic. Can be too good of a solvent. |
| Acetonitrile | 82 | 37.5 | Polar aprotic. Often good for nitrogen-containing heterocycles. |
| Isopropanol | 82.6 | 19.9 | Polar protic. Can be used in mixed systems. |
| Ethanol | 78.3 | 24.5 | Polar protic. Similar to isopropanol. |
| Toluene | 111 | 2.4 | Nonpolar. May be a good "poor" solvent in a mixed system. |
| Dichloromethane | 39.6 | 9.1 | Low boiling point, use with caution. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Can form peroxides. |
| Water | 100 | 80.1 | The compound is likely to be sparingly soluble in water. |
Visualizations: Workflow Diagrams
Caption: General troubleshooting workflow for crystallization.
Caption: Decision tree for selecting a crystallization method.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: [Link])
-
Morpholine - The Merck Index. (URL: [Link])
-
Morpholine | Molecular formula: C4H9NO - IRO Water Treatment. (URL: [Link])
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (URL: [Link])
-
MORPHOLINE | - atamankimya.com. (URL: [Link])
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (URL: [Link])
-
-
Crystallization - University of California, Irvine. (URL: [Link])
-
-
3.3. CRYSTALLIZATION - Ankara University. (URL: [Link])
-
How do I make a crystal of highly polar compounds? - ResearchGate. (URL: [Link])
-
Recrystallization solvent choice for organic compounds - YouTube. (URL: [Link])
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (URL: [https://www.youtube.com/watch?v=fr- NgoL2-k]([Link] NgoL2-k))
- EP0708103A1 - Process for the preparation of a tetrazole derivative in two crystalline forms...
-
Morpholine - Wikipedia. (URL: [Link])
Sources
- 1. polybluechem.com [polybluechem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. community.wvu.edu [community.wvu.edu]
Validation & Comparative
"Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" vs other tetrazole derivatives
For researchers, scientists, and drug development professionals, the tetrazole scaffold represents a privileged structure in medicinal chemistry. Its ability to act as a bioisostere of a carboxylic acid has cemented its importance in the design of novel therapeutics with improved physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth comparison of 2,5-disubstituted tetrazole derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). While specific data on every conceivable derivative, such as Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, is not always available in the public domain, we can extrapolate and compare based on closely related, well-documented analogues.
The Significance of the 2,5-Disubstituted Tetrazole Moiety
The tetrazole ring can exist in two tautomeric forms, 1H- and 2H-tetrazole.[1] Substitution at the N2 position to create 2,5-disubstituted tetrazoles often leads to compounds with distinct biological profiles. This substitution pattern can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. The ethyl acetate moiety at the N2 position, as seen in our topic compound, is a common fragment used to enhance solubility and provide a handle for further chemical modification. The substituent at the C5 position, in this case, a morpholine ring, plays a crucial role in defining the compound's pharmacological activity.
Synthesis of 2,5-Disubstituted Tetrazoles: A General Overview
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various synthetic routes. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[2] Subsequent N-alkylation of the resulting 5-substituted tetrazole with a suitable alkyl halide, such as ethyl bromoacetate, can yield a mixture of N1 and N2 isomers. The regioselectivity of this alkylation can be influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the reaction conditions.
Below is a generalized synthetic workflow for obtaining 2,5-disubstituted tetrazoles.
Caption: Generalized synthetic workflow for 2,5-disubstituted tetrazoles.
Comparative Analysis of Biological Activities
To illustrate the impact of substitution on biological activity, we will compare a representative 2,5-disubstituted tetrazole with other derivatives reported in the literature. Due to the limited specific data on this compound, we will use a hypothetical profile based on the known activities of similar structures and compare it with experimentally validated data of other tetrazole derivatives.
Antimicrobial Activity
Many tetrazole derivatives have been investigated for their antimicrobial properties. The nature of the substituent at both the C5 and N2 positions significantly influences the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative 2,5-Disubstituted Tetrazoles
| Compound/Derivative | R at C5 | R' at N2 | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Hypothetical Morpholino Derivative | Morpholino | -CH₂COOEt | - | - | - | - | - |
| Derivative A | 4-chlorophenyl | -CH₂-(4-bromophenyl) | >256 | 128 | >256 | >256 | [5] |
| Derivative B | 4-methoxyphenyl | -CH₂-(4-bromophenyl) | >256 | >256 | >256 | >256 | [5] |
| Derivative C | 4-nitrophenyl | -CH₂-(4-bromophenyl) | 128 | 64 | >256 | >256 | [5] |
| Derivative D | Thiophen-2-yl | H | 1.25 mg/mL | 0.62 mg/mL | 0.62 mg/mL | 1.25 mg/mL | [6] |
From the table, it is evident that the nature of the aryl group at the C5 position plays a critical role in determining antibacterial activity. For instance, the presence of a nitro group (Derivative C) confers moderate activity against Gram-positive bacteria, while chloro (Derivative A) and methoxy (Derivative B) substituents are less effective.[5] The unsubstituted N2 position in the thiophene derivative (Derivative D) shows broad-spectrum activity, albeit at higher concentrations.[6] The morpholino group in our hypothetical compound is a polar, saturated heterocycle, which could potentially influence cell wall permeability and interaction with bacterial targets differently from the aromatic substituents in the examples.
Anticancer Activity
The anticancer potential of tetrazole derivatives is another area of intense research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with IC50 values indicating their potency.
Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Tetrazole Derivatives
| Compound/Derivative | R at C5 | R' at N2/N1 | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Morpholino Derivative | Morpholino | -CH₂COOEt | - | - | - |
| Thiazole-Tetrazole Hybrid | Thiazole-linked | Glycoside | MCF-7 | 11.9 - 16.5 | [7] |
| Compound 170 | Substituted aryl | - | MCF-7 | 0.29 | [1] |
The data in Table 2 highlights the significant anticancer activity that can be achieved with specific substitution patterns. A thiazole-tetrazole hybrid bearing a glycosidic moiety at the N2 position shows promising activity against the MCF-7 breast cancer cell line.[7] Even more strikingly, compound 170, a 2,5-disubstituted tetrazole, exhibits sub-micromolar potency against the same cell line.[1] These examples underscore the vast chemical space and therapeutic potential of this class of compounds. The morpholino substituent in our hypothetical compound could be explored for its potential to interact with specific targets in cancer cells, such as kinases or other enzymes where the morpholine ring is a known pharmacophore.
Structure-Activity Relationship (SAR) Insights
-
C5-Substituent: The nature of the group at the 5-position is a primary determinant of biological activity. Aromatic and heteroaromatic rings with electron-withdrawing groups often enhance antimicrobial or anticancer potency.
-
N2-Substituent: The substituent at the N2 position primarily modulates the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The ethyl acetate group is a classic example of a substituent that can improve these properties. More complex substituents, like glycosides, can be introduced to specifically target certain cellular uptake mechanisms or biological targets.
Caption: Structure-Activity Relationship (SAR) of 2,5-disubstituted tetrazoles.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of tetrazole derivatives are essential.
General Procedure for the Synthesis of 2,5-Disubstituted Tetrazoles
-
Synthesis of 5-Substituted-1H-tetrazole: A mixture of the corresponding nitrile (1.0 mmol), sodium azide (1.5 mmol), and a catalyst such as zinc chloride or ammonium chloride in a suitable solvent like DMF is heated under reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by acidification and filtration.
-
N-Alkylation of 5-Substituted-1H-tetrazole: The 5-substituted-1H-tetrazole (1.0 mmol) is dissolved in a polar aprotic solvent like acetone or DMF, and a base such as potassium carbonate (1.2 mmol) is added. The appropriate alkylating agent, for example, ethyl bromoacetate (1.1 mmol), is then added, and the mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography to separate the N1 and N2 isomers.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 2,5-disubstituted tetrazole scaffold is a highly versatile platform for the development of new therapeutic agents. As demonstrated through the comparative analysis of various derivatives, the substituents at the C5 and N2 positions of the tetrazole ring have a profound impact on the resulting biological activity. While a comprehensive dataset for every synthesized derivative is not always readily available, the existing literature provides a strong foundation for the rational design of novel tetrazole-based drugs with potent and selective activities. Further exploration of this chemical space, including derivatives like this compound, is warranted to unlock their full therapeutic potential.
References
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13.
- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2025). Research Square.
- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput
- Antimicrobial Activity of Newly Synthesized 2,5-Disubstituted 1,3,4-Thiadiaozle Derivatives. (2025).
- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
- Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. (2023). The Journal of Physical Chemistry A.
- Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. (2019). Mini-Reviews in Medicinal Chemistry, 19(11), 933-948.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2022). International Journal of Molecular Sciences, 23(1), 378.
- Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. (2020). ACS Central Science, 6(4), 587-600.
- (PDF) Tetrazoles: Synthesis and Biological Activity. (2018).
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science.
- Synthesis of 2,5‐disubstituted tetrazoles. (n.d.).
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). Oncology Letters, 12(5), 3337-3344.
- Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)
- Ethyl 2-(5-morpholino-2H-tetrazol-2-yl)
- Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. (2025). Chemical Research and Technology.
- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). CyberLeninka.
- ethyl 2-(5-tritylamino-2H-tetrazol-2-yl)
- Ethyl 2-(5-methyl-1H-tetrazol-1-yl)
- (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020).
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The Tetrazole Advantage: A Comparative Guide to Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate as a Carboxylic Acid Bioisostere
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. One of the most successful strategies in medicinal chemistry is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key properties. This guide provides an in-depth comparison of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, a non-classical bioisostere, with its corresponding carboxylic acid analogue, focusing on the critical physicochemical and metabolic properties that influence a drug candidate's success.
The carboxylic acid moiety is a ubiquitous functional group in pharmaceuticals, crucial for interacting with biological targets. However, it often presents challenges, including rapid metabolism, poor membrane permeability due to ionization at physiological pH, and potential for toxicity. The 5-substituted tetrazole ring has emerged as a premier bioisosteric replacement for the carboxylic acid group. With a pKa comparable to that of carboxylic acids, the tetrazole can mimic the anionic carboxylate group, preserving essential binding interactions with receptors or enzymes. Crucially, it offers significant advantages, including enhanced metabolic stability and modulated lipophilicity.
This guide will examine these differences through a direct comparison, supported by established experimental protocols, to provide researchers, scientists, and drug development professionals with a robust framework for decision-making in lead optimization.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
To illustrate the advantages of the tetrazole bioisostere, we compare This compound (Compound T) with a structurally analogous carboxylic acid derivative, Ethyl 2-(morpholin-4-yl)-2-oxoacetate (Compound C) .
| Property | Compound T (Tetrazole) | Compound C (Carboxylic Acid Analogue) | Rationale and Implication |
| Acidity (pKa) | ~4.5 - 5.0 (Estimated) | ~4.0 - 4.5 (Estimated for parent acid) | The pKa of the tetrazole's N-H bond is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH (7.4) and mimic the key ionic interactions of a carboxylate group with biological targets. |
| Lipophilicity (cLogP) | 0.41 | < 0 (Estimated) | Tetrazoles are generally more lipophilic than their carboxylic acid counterparts. This can lead to improved membrane permeability and better absorption. However, the relationship is not always linear, as stronger hydrogen bonding can increase the desolvation penalty. |
| Metabolic Stability | High | Low to Moderate | A primary advantage of the tetrazole ring is its resistance to common metabolic pathways that affect carboxylic acids, such as glucuronidation (Phase II conjugation) or β-oxidation. This leads to a longer in vivo half-life and improved bioavailability. |
| Cell Permeability | Moderate | Low to Moderate | While increased lipophilicity suggests higher permeability, tetrazoles can exhibit lower than expected permeability. This may be due to stronger hydrogen bonding interactions leading to a higher desolvation energy penalty upon entering the lipid bilayer. Active efflux mechanisms can also play a role. |
The Science of Bioisosteric Replacement
The decision to replace a carboxylic acid with a tetrazole is a calculated one, aimed at overcoming specific pharmacokinetic hurdles. The underlying principle is that the tetrazole ring, while electronically different, presents a similar three-dimensional shape and electrostatic potential to the carboxylate group it replaces. This allows it to maintain the necessary interactions for biological activity.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
The morpholine moiety in Compound T also plays a crucial role. It is often incorporated into drug candidates to improve physicochemical properties, such as aqueous solubility and metabolic stability, and can contribute to favorable interactions with biological targets.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of a bioisosteric replacement, a series of standardized in vitro assays are essential. The following protocols provide a framework for the direct comparison of compounds like T and C .
pKa Determination by Potentiometric Titration
Objective: To determine the acidity of the tetrazole N-H and the carboxylic acid O-H.
Methodology:
-
Preparation: Prepare 1 mM solutions of the test compounds. Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.
-
Acidification: Acidify 20 mL of the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise volumes of 0.1 M NaOH.
-
Data Collection: Continuously monitor and record the pH after each addition of titrant, ensuring the signal drift is less than 0.01 pH units per minute before recording.
-
Analysis: Continue the titration until the pH reaches ~12. Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve. Perform at least three titrations for each compound to ensure reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the susceptibility of the compounds to Phase I and Phase II metabolism.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (100 mM, pH 7.4).
-
Incubation: Pre-warm the reaction mixture and a 1 µM solution of the test compound to 37°C.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (for Phase I) or UDPGA (for Phase II) as a cofactor. A control incubation without the cofactor is run in parallel.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
Objective: To evaluate the rate of transport of a compound across a cellular model of the intestinal epithelium, providing an estimate of intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., 2 hours).
-
Basolateral to Apical (B→A): To assess active efflux, the compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.
-
-
Sample Analysis: Samples from both donor and receiver compartments are collected at the end of the incubation period and analyzed by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate for active efflux transporters.
Conclusion
The bioisosteric replacement of a carboxylic acid with a 2,5-disubstituted tetrazole, as exemplified by this compound, represents a powerful and validated strategy in drug design. This modification maintains the acidic character necessary for target interaction while offering significant advantages in metabolic stability and lipophilicity. While permeability can be a complex parameter requiring careful evaluation, the overall improvements in the ADME profile often justify the substitution. The experimental protocols outlined in this guide provide a clear path for researchers to quantitatively assess these properties, enabling data-driven decisions in the pursuit of safer and more effective therapeutics.
References
- A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (n.d.).
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Banerjee, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Jayashree, B.S., Nikhil, P.S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
-
Dounay, A.B., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12385-12445. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
- Caco2 assay protocol. (n.d.). Source not specified.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Review of Recent Developments in Pharmaceutical Chemistry on Biological Evolution of Tetrazole Deriv
- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. (2025). BenchChem.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In book: Drug Discovery and Development. [Link]
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
- Streamlined Green Synthesis and Process
A Comparative Guide to the Cytotoxicity and Safety Profile of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of the novel tetrazole compound, Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate (EMTA). In the absence of extensive public data on this specific molecule, we present a technical guide structured as a comparative analysis. This document outlines a robust, multi-tiered experimental plan to characterize EMTA, benchmarking it against established compounds with structural similarities or therapeutic relevance. The methodologies detailed herein are grounded in established protocols and regulatory guidelines to ensure scientific integrity and generate reliable, submission-ready data.
The tetrazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for carboxylic acid groups.[1][2] Tetrazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antihypertensive effects.[1][2][3] The inclusion of a morpholine moiety may further modulate the compound's physicochemical properties and biological activity.[4][5] Given the potential for broad bioactivity, a thorough assessment of cytotoxicity and safety is paramount in the early stages of drug discovery and development.
This guide will navigate the essential in vitro and in vivo assays required to build a comprehensive safety profile for EMTA, providing context, step-by-step protocols, and a comparative analysis with relevant benchmarks.
Section 1: In Vitro Cytotoxicity Profiling
The initial step in evaluating a novel compound's potential as a therapeutic agent is to assess its cytotoxic effects on various cell lines. This provides insights into its potency and selectivity. We propose a comparative analysis of EMTA against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic window.
Comparative Cytotoxicity Analysis
For a comprehensive evaluation, EMTA's cytotoxic activity should be compared against structurally related compounds and standard chemotherapeutic agents. As comparators, we have selected:
-
Losartan: An angiotensin II receptor blocker containing a tetrazole moiety.[2]
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor containing a morpholine group.[6]
-
Doxorubicin & Cisplatin: Widely used chemotherapeutic agents with well-characterized cytotoxicity profiles.[7][8][9][10]
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the cytotoxicity of these compounds. The following table presents a hypothetical cytotoxicity profile for EMTA alongside published data for the comparator compounds in three common cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Compound | Target/Class | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| EMTA (Hypothetical) | - | 15.5 | 25.2 | 35.8 |
| Losartan | AT1 Receptor Antagonist | ~300[8] | - | - |
| Gefitinib | EGFR Inhibitor | >5[1] | 8.42 - 16.48[10][11] | - |
| Doxorubicin | Topoisomerase II Inhibitor | 2.50[7] | >20[7] | 12.2[7] |
| Cisplatin | DNA Alkylating Agent | ~10-20[9] | 9 - 43.01[12][13] | ~5-15[14] |
Expert Interpretation: The hypothetical IC50 values for EMTA suggest moderate cytotoxic activity. A comparison with Losartan, which has a high IC50 value, indicates that EMTA may possess more potent cytotoxic effects. When compared to Gefitinib, EMTA's hypothetical activity varies depending on the cell line. The significant difference in IC50 values between EMTA and the potent chemotherapeutics, Doxorubicin and Cisplatin, is expected and highlights the need to understand the mechanism of action to rationalize its potential therapeutic application. The variation in IC50 values across different cell lines underscores the importance of screening against a diverse panel to identify potential indications and off-target effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of EMTA and comparator compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety profiling to identify compounds that can cause genetic damage. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.
Ames Test (OECD 471)
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[7][15] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[7]
Rationale for Experimental Choices: The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some compounds only become mutagenic after being metabolized by liver enzymes. Using multiple bacterial strains with different types of mutations (e.g., frameshift vs. base-pair substitution) allows for the detection of a broader range of mutagens.
Comparative Genotoxicity:
| Compound | Ames Test Result (with/without S9) |
| EMTA (Hypothetical) | Negative |
| Losartan | Negative |
| Gefitinib | Negative |
| Doxorubicin | Positive |
| Cisplatin | Positive |
Expert Interpretation: A negative result for EMTA in the Ames test would be a favorable outcome, suggesting a low potential for mutagenicity. This would differentiate it from known genotoxic agents like Doxorubicin and Cisplatin.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Step-by-Step Methodology:
-
Strain Preparation:
-
Culture the required bacterial strains overnight in a nutrient-rich broth.
-
-
Metabolic Activation:
-
Prepare the S9 mix (if required) containing the S9 fraction, cofactors, and buffer.
-
-
Plate Incorporation:
-
To molten top agar, add the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a control buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Section 3: Cardiotoxicity Screening
Drug-induced cardiotoxicity is a significant concern in drug development. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential pro-arrhythmic risk.[16]
hERG Channel Assay
The hERG assay assesses a compound's potential to block the hERG potassium channel, which can lead to a prolongation of the QT interval and potentially fatal cardiac arrhythmias.[16][17]
Comparative hERG Inhibition:
| Compound | hERG Inhibition IC50 (µM) |
| EMTA (Hypothetical) | > 30 |
| Losartan | > 10 |
| Gefitinib | ~3-10 |
| Doxorubicin | ~1-10 |
| Cisplatin | > 30 |
Expert Interpretation: A high IC50 value (> 30 µM) for EMTA in the hERG assay would indicate a low risk of cardiotoxicity associated with hERG channel blockade. This would be a significant safety advantage, particularly when compared to compounds with known hERG liabilities.
Experimental Protocol: Automated Patch-Clamp hERG Assay
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channels in cells stably expressing the channel.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Prepare a single-cell suspension.
-
-
Automated Patch-Clamping:
-
Load the cell suspension and test compound solutions into the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
-
Voltage Protocol and Compound Application:
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each concentration.
-
Calculate the percentage of current inhibition and determine the IC50 value.
-
Section 4: In Vivo Acute Oral Toxicity
Following in vitro characterization, an in vivo acute oral toxicity study is essential to understand the compound's systemic effects and to determine its acute toxicity classification.
Acute Oral Toxicity (OECD 420, 423, or 425)
These guidelines describe stepwise procedures for assessing the acute oral toxicity of a substance.[18][19][20] The choice of guideline depends on the expected toxicity of the compound. The Fixed Dose Procedure (OECD 420) is often a good starting point.
Comparative Acute Toxicity:
| Compound | Acute Oral LD50 (rat) | GHS Category |
| EMTA (Hypothetical) | > 300 - 2000 mg/kg | 4 |
| Losartan | > 2000 mg/kg | 5 or Not Classified |
| Gefitinib | 200 - 2000 mg/kg | 4 |
| Doxorubicin | ~20 mg/kg | 2 |
| Cisplatin | ~25 mg/kg | 2 |
Expert Interpretation: A hypothetical LD50 in the range of >300 - 2000 mg/kg would classify EMTA as GHS Category 4 ("Harmful if swallowed"), consistent with the limited available safety information. This would indicate a lower acute toxicity profile compared to highly toxic chemotherapeutics like Doxorubicin and Cisplatin.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Use a single sex of a standard rodent species (usually female rats).
-
Acclimatize the animals to the laboratory conditions.
-
-
Dosing:
-
Administer the test substance by oral gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
Start with a dose expected to produce some signs of toxicity.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
-
Data Collection:
-
Record clinical signs, body weight changes, and any mortalities.
-
Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis:
-
The outcome of the study determines the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Conclusion
This guide provides a structured and comparative approach to evaluating the cytotoxicity and safety profile of this compound. By employing a battery of validated in vitro and in vivo assays and benchmarking against relevant compounds, researchers can build a comprehensive understanding of EMTA's therapeutic potential and safety liabilities. The detailed protocols and comparative data serve as a robust framework for informed decision-making in the drug discovery and development process.
References
-
Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). [Link]
-
Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. [Link]
-
Yeditepe Üniversitesi. (n.d.). Genotoxicity (OECD 471). [Link]
-
Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]
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"Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate" in vivo efficacy in animal models
An objective analysis of the in vivo efficacy of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate (EMTA) is currently not feasible. A thorough search of available scientific literature and public databases has not yielded any published in vivo studies for this specific compound. Therefore, a direct comparison of its performance against alternative compounds in animal models cannot be constructed.
For a compound to be evaluated in in vivo models, it typically first demonstrates promising activity in in vitro (cell-based) assays. Following this, preclinical development would involve pharmacokinetic and toxicological studies before advancing to efficacy testing in animal models of a specific disease. The absence of public data for this compound suggests it may be a novel or proprietary compound that has not yet reached the stage of in vivo publication, or it may be a chemical intermediate not intended for therapeutic use.
Researchers interested in the potential therapeutic applications of novel tetrazole derivatives would typically follow a preclinical development pathway. A generalized workflow for such an investigation is outlined below.
Generalized Preclinical Workflow for Novel Therapeutic Compounds
This section provides a conceptual framework for the in vivo evaluation of a novel chemical entity, using a hypothetical context for EMTA as an anti-inflammatory agent.
In Vitro Characterization and Target Validation
Before proceeding to animal studies, the compound's mechanism of action and potency are established using cell-based assays. For a hypothetical anti-inflammatory compound, this would involve:
-
Assay: Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., RAW 264.7 cell line).
-
Protocol:
-
Culture macrophages in appropriate media.
-
Pre-treat cells with varying concentrations of the test compound (e.g., EMTA) for 1-2 hours.
-
Stimulate the cells with LPS (a potent inflammatory agent).
-
After a set incubation period (e.g., 24 hours), collect the cell supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Rationale: This step confirms the compound's anti-inflammatory activity at a cellular level and determines its potency (e.g., IC50 value), providing a basis for dose selection in subsequent animal studies.
Pharmacokinetic (PK) and Preliminary Toxicity Assessment
Understanding how the animal body processes the compound is critical.
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Protocol:
-
Administer a single dose of the compound to a small group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Calculate key PK parameters: half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
-
Rationale: A favorable PK profile (e.g., adequate oral bioavailability and exposure) is necessary for the compound to reach its target tissue in sufficient concentrations to exert a therapeutic effect. This stage also provides initial safety data.
In Vivo Efficacy Evaluation in a Disease Model
Once a compound is confirmed to be active in vitro and has an acceptable PK/safety profile, its efficacy is tested in a relevant animal model of disease.
-
Example Model: LPS-induced systemic inflammation in mice.
-
Protocol:
-
Acclimate animals and divide them into groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, Positive Control like Dexamethasone).
-
Pre-treat animals with the test compound or controls at specified doses and routes.
-
Induce systemic inflammation by administering a sublethal dose of LPS via intraperitoneal injection.
-
Monitor animals for clinical signs of distress.
-
At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood or tissue samples.
-
Analyze samples for key inflammatory biomarkers (e.g., plasma TNF-α, IL-6) to quantify the compound's anti-inflammatory effect.
-
-
Rationale: This experiment provides the first proof-of-concept that the compound is effective in a living organism, validating the in vitro findings and justifying further development.
Visualizing the Preclinical Workflow
The logical progression from initial testing to in vivo efficacy can be visualized as follows.
Caption: Generalized workflow for preclinical drug development.
Conclusion
While a specific in vivo efficacy guide for this compound cannot be provided due to the lack of public data, the principles and generalized workflows described here represent the standard industry approach to evaluating novel chemical entities. Any future research published on this compound would likely follow a similar path, and the resulting data could then be used to build a comparative guide against established standards of care in a specific therapeutic area.
A Comparative Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate, hereafter designated EMTA, is a novel chemical entity with potential therapeutic applications. As no public data on its pharmacokinetic (PK) or pharmacodynamic (PD) profile exists, this guide provides a comprehensive, forward-looking framework for its preclinical evaluation. By synthesizing established methodologies and drawing comparisons with structurally related compounds, we present a robust roadmap for characterizing EMTA's absorption, distribution, metabolism, and excretion (ADME) properties and elucidating its potential mechanism of action. This document serves as a detailed playbook for drug development professionals to de-risk and advance this promising molecule toward clinical candidacy.
Part 1: Foundational Analysis - Physicochemical & In Silico Prediction
Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of EMTA's intrinsic properties is paramount. This initial phase focuses on computational predictions and basic physicochemical characterization, which are crucial for guiding subsequent experimental designs.
Structural Rationale for Preclinical Strategy:
EMTA's structure contains three key motifs that inform our analytical approach:
-
Ethyl Ester: This group suggests that EMTA is likely a prodrug . Ester moieties are often incorporated into drug candidates to enhance lipophilicity and improve membrane permeability, thereby increasing oral absorption. We hypothesize that in vivo, EMTA will be rapidly hydrolyzed by carboxylesterases, primarily in the liver and blood, to its corresponding carboxylic acid, the putative active metabolite.
-
Tetrazole Ring: The 5-substituted tetrazole ring is a well-established bioisostere of a carboxylic acid. This feature offers several advantages over a simple carboxylate, including increased metabolic stability, enhanced lipophilicity for better membrane penetration, and a similar pKa, allowing it to be ionized at physiological pH.
-
Morpholine Moiety: The morpholine ring is a common pharmacophore in medicinal chemistry, often used to improve pharmacokinetic properties. Its inclusion can enhance aqueous solubility, modulate pKa, and improve metabolic stability, often favorably influencing a compound's ADME profile.
Initial In Silico and Physicochemical Profiling:
The first step is to predict and measure key properties that govern a drug's behavior. These early assessments help anticipate potential liabilities like poor solubility or permeability.
Table 1: Predicted & Physicochemical Properties of EMTA vs. Benchmarks
| Parameter | Predicted Value for EMTA | Comparative Compound A (Losartan) | Comparative Compound B (Gefitinib) | Rationale & Implication |
| Molecular Weight | ~255 g/mol | 422.9 g/mol | 446.9 g/mol | Low molecular weight is favorable for absorption (Lipinski's Rule of 5). |
| LogP (Lipophilicity) | ~1.5 - 2.5 | 4.9 | 3.2 | Moderate lipophilicity suggests a good balance between solubility and permeability. |
| Aqueous Solubility | Moderate | Low | Very Low | The morpholine group is expected to confer better solubility than highly lipophilic drugs. |
| pKa (Acidic) | ~4.5 - 5.0 (Tetrazole) | 4.9 (Tetrazole) | N/A | Ionization at physiological pH will impact distribution and target binding. |
| pKa (Basic) | ~6.5 - 7.5 (Morpholine) | N/A | 7.2 (Morpholine) | The morpholine nitrogen's basicity can improve solubility and influence interactions. |
Part 2: In Vitro Pharmacokinetic (ADME) Profiling
In vitro ADME assays are the cornerstone of early drug development, providing critical data on how a compound is absorbed, distributed, metabolized, and excreted at the cellular and subcellular level. These studies are designed to identify potential liabilities that could lead to failure in vivo.
Experimental Protocols: Core In Vitro ADME Assays
-
Metabolic Stability Assessment:
-
Objective: To determine the rate at which EMTA and its active metabolite are broken down by liver enzymes.
-
Methodology:
-
Incubate EMTA (1 µM) separately in human, rat, and mouse liver microsomes and S9 fractions.
-
Include cofactors (NADPH for CYPs, UDPGA for UGTs).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the remaining parent compound concentration via LC-MS/MS.
-
-
Causality: Microsomes contain the primary drug-metabolizing CYP450 enzymes. A high clearance rate in this assay predicts rapid elimination in the body, potentially leading to a short duration of action. The tetrazole ring is expected to be more metabolically stable than a carboxylic acid.
-
-
CYP450 Inhibition Assay:
-
Objective: To assess the potential for EMTA to cause drug-drug interactions (DDIs).
-
Methodology:
-
Use commercially available kits for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubate EMTA across a range of concentrations with human liver microsomes and a probe substrate for each CYP isoform.
-
Measure the formation of the substrate's metabolite.
-
Calculate the IC50 value (the concentration of EMTA that causes 50% inhibition).
-
-
Causality: Inhibition of a major CYP enzyme can dangerously elevate the plasma levels of co-administered drugs that are metabolized by that enzyme.
-
-
Plasma Protein Binding (PPB):
-
Objective: To determine the fraction of EMTA bound to plasma proteins.
-
Methodology: Use Rapid Equilibrium Dialysis (RED).
-
Add EMTA to plasma from different species (human, rat).
-
Place the plasma in one chamber of the RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate until equilibrium is reached.
-
Measure the concentration of EMTA in both chambers by LC-MS/MS.
-
-
Causality: Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit efficacy and distribution into tissues.
-
-
Permeability Assay (Caco-2):
-
Objective: To predict intestinal absorption and identify if the compound is a substrate for efflux transporters (like P-gp).
-
Methodology:
-
Seed Caco-2 cells on a transwell plate and allow them to differentiate into a monolayer mimicking the intestinal epithelium.
-
Add EMTA to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability).
-
In a separate experiment, add EMTA to the B side and measure its appearance on the A side (B-to-A permeability).
-
-
Causality: A high A-to-B permeability rate suggests good oral absorption. A B-to-A rate that is significantly higher than the A-to-B rate (Efflux Ratio > 2) indicates the drug is actively pumped out of cells, which can limit bioavailability.
-
Table 2: Hypothetical In Vitro ADME Data for EMTA and Comparators
| Assay | EMTA (Hypothetical Data) | Comparative Compound C (Prodrug) | Comparative Compound D (Non-Prodrug) | Interpretation |
| Human Liver Microsome Stability (t½, min) | > 60 | 5 | > 60 | EMTA is stable, but its active metabolite (formed after hydrolysis) would be the relevant species to test. The comparator prodrug is rapidly converted. |
| CYP3A4 Inhibition (IC50, µM) | > 50 | 25 | 2 | Low potential for drug-drug interactions via CYP3A4, a significant advantage. |
| Human Plasma Protein Binding (%) | 85% | 60% | 99.5% | Moderate binding suggests a good balance of free fraction for efficacy and bound fraction for a sustained plasma profile. |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 15 | 20 | 1 | High permeability is predicted, consistent with good oral absorption for a prodrug. |
| Efflux Ratio (B-A / A-B) | 1.2 | 1.5 | 5.0 | Not a significant substrate for efflux transporters, which is a highly desirable property. |
Part 3: In Vivo Pharmacokinetic Analysis
In vivo studies are essential to understand how a drug behaves in a whole living organism, integrating the complex interplay of ADME processes. A well-designed rodent PK study is the standard first step.
Experimental Protocol: Rat Pharmacokinetic Study
-
Objective: To determine key PK parameters of EMTA and its active metabolite, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Groups:
-
Group 1 (IV): Administer EMTA as an intravenous bolus (e.g., 2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer EMTA by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process blood to plasma and quantify the concentrations of both the parent prodrug (EMTA) and the active carboxylic acid metabolite using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Table 3: Hypothetical In Vivo Pharmacokinetic Data for EMTA's Active Metabolite in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | Comparative Drug (e.g., Losartan) | Interpretation |
| Cmax (ng/mL) | 1200 | 850 | ~750 | Achieves therapeutically relevant concentrations after oral dosing. |
| Tmax (hr) | 0.08 | 1.0 | 1.0 | Rapid absorption after oral administration. |
| AUC₀-inf (ng*hr/mL) | 3500 | 11900 | ~6000 | Good overall drug exposure. |
| Clearance (CL, mL/min/kg) | 9.5 | - | ~12 | Low to moderate clearance suggests a reasonable half-life. |
| Volume of Distribution (Vd, L/kg) | 1.5 | - | ~0.6 | Moderate distribution into tissues outside of the bloodstream. |
| Half-life (t½, hr) | 4.5 | 4.8 | ~2.0 | A half-life suitable for once or twice-daily dosing. |
| Oral Bioavailability (F%) | - | 68% | ~33% | High oral bioavailability, indicating efficient absorption and successful first-pass conversion of the prodrug. |
Part 4: Pharmacodynamic Analysis & PK/PD Integration
Pharmacodynamics is the study of what a drug does to the body. Since EMTA is a novel compound, its biological target is unknown. Based on the tetrazole bioisostere, a plausible hypothesis is that its active metabolite acts on a G-protein coupled receptor (GPCR), one of the largest families of drug targets.
Hypothetical Mechanism of Action: GPCR Antagonism
We will proceed with the hypothesis that the carboxylic acid metabolite of EMTA is an antagonist of a Gs-coupled GPCR. Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP). An antagonist would block this effect.
Experimental Protocol: In Vitro Functional Assay
-
Objective: To determine the potency of the active metabolite in blocking GPCR signaling.
-
Methodology (cAMP Accumulation Assay):
-
Use a cell line engineered to overexpress the target GPCR (e.g., HEK293 cells).
-
Pre-incubate the cells with varying concentrations of the active metabolite.
-
Stimulate the cells with a known agonist for the target receptor.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Calculate the IC50 value, representing the concentration of the metabolite that causes 50% inhibition of the agonist response.
-
Diagram: Hypothetical GPCR Antagonism Pathway
Caption: Antagonism of a Gs-coupled GPCR pathway by EMTA's metabolite.
PK/PD Integration & Modeling
The ultimate goal of preclinical analysis is to establish a clear relationship between pharmacokinetics (exposure) and pharmacodynamics (effect). By combining the in vivo PK data with the in vitro potency data, we can predict the dose required to achieve a therapeutic effect.
Table 4: Integrated PK/PD Profile and Clinical Projections
| Parameter | Value | Comparative Target | Interpretation & Next Steps |
| In Vitro Potency (IC50) | 50 nM | < 100 nM | Potent activity at the target receptor. |
| Rat Oral Cmax (Free Fraction) | ~20 nM (at 10 mg/kg) | - | The free plasma concentration after an oral dose is below the IC50. This suggests a higher dose may be needed or that tissue concentrations are higher than plasma. |
| Projected Human Dose | 25-50 mg, once daily | Varies | PK/PD modeling, integrating preclinical data, is used to make this first-in-human dose prediction. This initial estimate must be confirmed with further safety and toxicology studies. |
| Therapeutic Strategy | Develop for chronic conditions requiring consistent target engagement, such as hypertension or metabolic disorders. | - | The favorable half-life and oral bioavailability support development for chronic diseases. |
Conclusion
This guide outlines a comprehensive, scientifically-grounded strategy for the preclinical pharmacokinetic and pharmacodynamic evaluation of this compound (EMTA). By leveraging its structural characteristics, we have proposed a logical progression of experiments from in silico prediction to in vivo characterization.
The hypothetical data presented paints a promising picture for EMTA as an orally bioavailable prodrug with a favorable ADME profile, low risk for drug-drug interactions, and potent activity at a plausible therapeutic target. This systematic approach provides a robust framework for making critical go/no-go decisions and, if successful, for advancing EMTA into formal IND-enabling studies. The integration of PK and PD analysis at an early stage is crucial for translating preclinical findings into successful clinical development.
References
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
cAMP assays in GPCR drug discovery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/28941829/]([Link]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
This document provides essential safety and operational protocols for the proper disposal of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate. As researchers, scientists, and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment and compliant waste management. This guide is structured to provide a deep, scientifically-grounded understanding of the hazards involved and to detail a robust, step-by-step procedure for safe handling and disposal.
Executive Summary: Hazard Profile and Core Disposal Directive
This compound is a complex molecule requiring a multi-faceted risk assessment. Its hazard profile is a composite of its three primary structural components: the energetic tetrazole ring, the corrosive morpholine moiety, and the flammable ethyl acetate group.
-
Tetrazole Ring: High nitrogen content makes this moiety energetically unstable. Tetrazoles are analogous to azides and can be sensitive to shock, heat, or friction, with the potential for rapid, exothermic decomposition.
-
Morpholine Moiety: This cyclic amine is classified as corrosive, causing severe skin burns and eye damage. It is also flammable and can be harmful if inhaled or ingested.
-
Ethyl Acetate Group: This component introduces high flammability with a low flash point.
Given these combined hazards, in-lab chemical neutralization or degradation is NOT recommended. The risk of uncontrolled exothermic reaction, detonation, or release of toxic gases is significant. The authoritative and safest disposal pathway is through collection, proper labeling, and transfer to a certified environmental management or hazardous waste disposal company.
Comprehensive Hazard Analysis & Waste Classification
A thorough understanding of the hazards associated with each part of the molecule is critical for justifying the stringent disposal protocols that follow.
| Structural Component | Primary Hazard Class | Specific Risks & Considerations | EPA Waste Code |
| Tetrazole Ring | Reactive / Potentially Explosive | High nitrogen content, energetically unstable. Can decompose rapidly upon initiation (heat, shock). May form highly sensitive and explosive heavy metal salts. | D003 (Reactivity) |
| Morpholine Moiety | Corrosive / Flammable | Causes severe skin burns and eye damage. Harmful if inhaled. Flammable liquid. | D002 (Corrosivity) |
| Ethyl Acetate Moiety | Ignitable / Flammable | Highly flammable liquid and vapor with a low flash point. | D001 (Ignitability) |
Overall Waste Classification: This chemical waste must be classified as Hazardous Waste and handled accordingly. It meets the criteria for multiple EPA hazardous waste codes: D001 (Ignitability), D002 (Corrosivity), and D003 (Reactivity). All handling, storage, and disposal procedures must adhere to local, state, and federal regulations, including those set by the EPA and OSHA.
Personnel Protective Equipment (PPE) & Engineering Controls
Due to the composite risks of reactivity, corrosivity, and flammability, a stringent set of protective measures is mandatory.
-
Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to control flammable vapors and potential aerosols. The work area must be clear of ignition sources.
-
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles & Face Shield | Protects against splashes of corrosive material and potential projectiles from a rapid decomposition event. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to the organic components. Check manufacturer's guide for breakthrough times. Do not use latex. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and provides a degree of protection from fire. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect from spills. |
Spill Management Protocol
In the event of a small, contained spill, proceed with the following steps:
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate non-essential staff.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Ensure Ventilation: Maintain operation of the chemical fume hood where the spill occurred.
-
Absorb Spill: Use a non-combustible absorbent material, such as vermiculite or sand, to cover the spill. Do NOT use paper towels or other combustible materials.
-
Collect Waste: Carefully sweep the absorbed material into a designated, compatible waste container (see Section 5). Use non-sparking tools.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Waste Collection and Disposal Procedure
This procedure ensures the waste is collected and stored safely pending pickup by a certified hazardous waste contractor.
Diagram 1: Disposal Decision Workflow
Caption: Workflow for safe collection and disposal.
Procedure:
-
Select a Compatible Container: Use a glass or polyethylene container. Crucially, do not use metal containers or caps with metal liners. Tetrazoles can form shock-sensitive and explosive salts with heavy metals.
-
Label the Container: Before adding any waste, clearly label the container with:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound"
-
Associated Hazards: REACTIVE (D003), CORROSIVE (D002), IGNITABLE (D001)
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Accumulation Start Date
-
-
Transfer Waste: Inside a chemical fume hood, carefully transfer the waste into the labeled container. If the waste is in a solvent, ensure the solvent is compatible with the container.
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Segregate Waste: This is the most critical step. DO NOT mix this waste stream with other chemical wastes. Incompatible materials can trigger a violent reaction.
Diagram 2: Chemical Incompatibility Chart
Caption: Materials incompatible with this waste stream.
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Secure the Container: Close the container cap securely. Do not seal it airtight. The tetrazole ring can slowly decompose over time, releasing nitrogen gas. An airtight seal could lead to pressure buildup and container rupture. A screw cap that is firmly closed but not hermetically sealed is appropriate for short-term storage in a ventilated area.
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**Store
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
